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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical and Physical Properties of 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals Introduction The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active com...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of substituents onto this heterocyclic system allows for the fine-tuning of its physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline, a molecule of significant interest for synthetic and medicinal chemists. Due to the limited publicly available data on this specific compound, this guide will also draw upon data from structurally related analogs to provide a scientifically grounded estimation of its properties and potential.

The presence of a fluorine atom at the 6-position and a methoxy group at the 8-position is anticipated to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block for the development of novel therapeutic agents. This document will delve into its chemical and physical characteristics, propose a synthetic strategy, and discuss its potential applications in drug discovery.

Chemical and Physical Properties

Direct experimental data for 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline is sparse. However, by examining its constituent parts and closely related analogs, we can construct a detailed profile.

Core Data for 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline
PropertyValueSource(s)
CAS Number 1248655-03-9[1]
Molecular Formula C₁₀H₁₂FNOInferred
Molecular Weight 181.21 g/mol Inferred
Comparative Analysis with Structural Analogs

To build a comprehensive understanding, we will compare the properties of our target compound with those of well-characterized analogs. The electronic effects of the electron-withdrawing fluorine atom and the electron-donating methoxy group will be key considerations.

Property6-fluoro-1,2,3,4-tetrahydroquinoline6-methoxy-1,2,3,4-tetrahydroquinoline8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline
CAS Number 59611-52-8120-15-0Not specified
Molecular Formula C₉H₁₀FNC₁₀H₁₃NOC₁₁H₁₅NO
Molecular Weight 151.18 g/mol [2]163.22 g/mol [3]Not specified
Appearance White to pale cream or pale yellow to yellow fused solid or crystalline powder and/or needles[4]Colorless to pale yellow liquid or solid[5]Not specified
Melting Point 26.0-36.0°C[4]9-14°C (lit.)[6]Not specified
Boiling Point Not specified113-117 °C/10 mmHg (lit.)[6]Not specified
Assay (GC) ≥96.0%[4]Not specifiedNot specified

Based on this comparative data, 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline is expected to be a solid at room temperature with a melting point likely influenced by the interplay of the fluoro and methoxy substituents. The presence of the polar methoxy group may slightly increase its boiling point compared to the 6-fluoro analog.

Proposed Synthesis and Characterization

A plausible synthetic route to 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline would involve the catalytic hydrogenation of the corresponding quinoline precursor. This is a common and efficient method for the synthesis of tetrahydroquinolines.

Proposed Synthetic Workflow

cluster_0 Synthesis of 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline start 6-fluoro-8-methoxyquinoline step1 Catalytic Hydrogenation (e.g., H₂, Pd/C or [Ru(p-cymene)Cl₂]₂/I₂) start->step1 product 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline step1->product purification Purification (e.g., Column Chromatography) product->purification characterization Characterization (NMR, MS, IR, MP) purification->characterization

Caption: Proposed workflow for the synthesis and characterization of the target compound.

Experimental Protocol: Catalytic Hydrogenation
  • Reaction Setup: Dissolve 6-fluoro-8-methoxyquinoline in a suitable solvent (e.g., ethanol or methanol) in a high-pressure hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C) or a ruthenium-based catalyst like [Ru(p-cymene)Cl₂]₂/I₂.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline.

Spectral and Physicochemical Data (Predicted)

While direct spectral data is unavailable, we can predict the key characteristics based on the structure and data from analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons (a singlet around 3.8-4.0 ppm), and the aliphatic protons of the tetrahydroquinoline ring system. The fluorine atom will likely cause splitting of the adjacent aromatic proton signals.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the fluorine showing a large one-bond coupling constant (¹JCF). The methoxy carbon will appear around 55-60 ppm.

  • ¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, with its chemical shift being indicative of the electronic environment of the fluorine atom on the aromatic ring.

Mass Spectrometry (MS)

The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 181.21.

Infrared (IR) Spectroscopy

The IR spectrum will likely exhibit characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching in the aromatic ring, and C-O stretching of the methoxy group.

Solubility and Lipophilicity (logP)

The presence of the fluorine atom is expected to increase the lipophilicity of the molecule. The XLogP3 value for the related 6-fluoro-1,2,3,4-tetrahydroquinoline is 2.4.[2] The addition of a methoxy group will likely modulate this value. The compound is expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol.

Safety and Handling

Based on the hazard classifications for 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline, the following precautions should be taken[1]:

  • Acute Toxicity: Warning for acute toxicity if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332).[1]

  • Skin Irritation: Causes skin irritation (H315).[1]

  • Eye Damage: Causes serious eye damage (H318).[1]

  • Specific Target Organ Toxicity: May cause drowsiness or dizziness (H336).[1]

Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Potential Applications in Drug Development

The 1,2,3,4-tetrahydroquinoline nucleus is a common feature in a wide range of pharmaceuticals, including antiarrhythmic, antimalarial, and antiviral agents.[7] The introduction of fluorine and methoxy groups can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.

Rationale for Drug Design

cluster_0 Drug Development Potential cluster_1 Key Substituents cluster_2 Potential Therapeutic Benefits Core 6-Fluoro-8-Methoxy-1,2,3,4-Tetrahydroquinoline Fluoro 6-Fluoro Group Core->Fluoro influences Methoxy 8-Methoxy Group Core->Methoxy influences Metabolic Enhanced Metabolic Stability Fluoro->Metabolic Permeability Improved Membrane Permeability Fluoro->Permeability Binding Modulated Target Binding Affinity Methoxy->Binding

Caption: Influence of key substituents on therapeutic potential.

Derivatives of tetrahydroquinoline have shown promise as RORγ inverse agonists for the treatment of prostate cancer and as tubulin polymerization inhibitors for various cancers.[8][9][10] The specific substitution pattern of 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline makes it a valuable starting point for the synthesis of compound libraries to screen for a wide range of biological activities.

Conclusion

While direct experimental data for 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline is limited, a robust understanding of its chemical and physical properties can be established through a comparative analysis of its structural analogs. This in-depth guide provides a foundation for researchers and drug development professionals to synthesize, characterize, and utilize this promising chemical entity. Its unique combination of a fluorinated and methoxylated tetrahydroquinoline core suggests significant potential for the development of novel therapeutics with improved pharmacological profiles. Further experimental investigation is warranted to fully elucidate the properties and biological activities of this compound.

References

  • 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline — Chemical Substance Information. (n.d.).
  • 6-Fluoro-1,2,3,4-tetrahydroquinoline, 97% 250 mg | Buy Online | Thermo Scientific Chemicals - ThermoFisher. (n.d.).
  • CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2. (2010, July 29).
  • 6-Fluoro-1,2,3,4-tetrahydroquinoline | C9H10FN - PubChem. (n.d.).
  • 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | C10H13NO | CID 39356 - PubChem. (n.d.).
  • CAS 120-15-0: 6-Methoxy-1,2,3,4-tetrahydroquinoline - CymitQuimica. (n.d.).
  • 6-Methoxy-1,2,3,4-tetrahydroquinoline | 120-15-0 - MilliporeSigma. (n.d.).
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC. (n.d.).
  • Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC. (n.d.).
  • N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC. (n.d.).
  • Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PubMed. (2024, September 15).
  • 1,2,3,4-Tetrahydroquinoline | 635-46-1 - ChemicalBook. (2026, January 13).

Sources

Exploratory

thermodynamic stability of 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline

Thermodynamic Stability and Oxidative Dehydrogenation Dynamics of 6-Fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline: A Technical Whitepaper As a Senior Application Scientist specializing in the thermodynamic profiling of he...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Oxidative Dehydrogenation Dynamics of 6-Fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline: A Technical Whitepaper

As a Senior Application Scientist specializing in the thermodynamic profiling of heterocyclic scaffolds, I have observed that the successful progression of a lead compound relies heavily on understanding its fundamental physical chemistry. 6-Fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline (CAS 1248655-03-9) is a highly functionalized building block whose stability dictates its shelf-life, handling conditions, and in vivo metabolic fate.

This whitepaper deconstructs the thermodynamic landscape of this molecule, detailing the push-pull electronic effects of its substituents and providing self-validating protocols for measuring its oxidative stability.

Structural Thermodynamics & Substituent Effects

The 1,2,3,4-tetrahydroquinoline (THQ) core is a partially saturated bicyclic system that adopts a half-chair conformation to minimize ring strain[1]. When functionalized at the 6- and 8-positions, the thermodynamic stability of the molecule is governed by a complex interplay of inductive, resonance, and steric effects.

  • The 6-Fluoro Substituent (Metabolic & Inductive Stabilization): Fluorine acts as a strong electron-withdrawing group (EWG) via induction. Its primary thermodynamic contribution is the exceptionally high bond dissociation energy (BDE) of the C-F bond (~115 kcal/mol). In drug design, this substitution is strategically placed para to the nitrogen to block cytochrome P450-mediated metabolic oxidation, vastly increasing the molecule's kinetic stability in biological systems[2].

Thermodynamics of Oxidative Dehydrogenation

The thermodynamic stability of THQs is most rigorously evaluated through their reversible equilibrium with the fully aromatic quinoline form[5]. While the aerobic oxidation of THQs is thermodynamically favorable overall due to the formation of water, the isolated dehydrogenation step is endothermic. It is driven forward at elevated temperatures by a large positive entropy change ( ΔS ) associated with aromatization and the release of hydrogen[1].

Thermodynamics THQ 6-Fluoro-8-methoxy- 1,2,3,4-THQ TS Transition State (N-H Cleavage) THQ->TS +ΔH‡ (Activation) Quinoline 6-Fluoro-8-methoxy- quinoline TS->Quinoline -ΔH (Aromatization) Quinoline->THQ +H2 (High Pressure)

Thermodynamic equilibrium of 6-fluoro-8-methoxy-1,2,3,4-THQ oxidative dehydrogenation.

Self-Validating Experimental Protocols

To accurately map the thermodynamic profile of 6-fluoro-8-methoxy-1,2,3,4-THQ, we employ two highly controlled, self-validating experimental workflows.

Protocol 1: Adiabatic Heat-Capacity Calorimetry
  • Objective: Determine the ideal-gas Gibbs energy of formation ( ΔGf∘​ ) and absolute entropy ( S∘ ).

  • Causality of Design: Standard Differential Scanning Calorimetry (DSC) suffers from environmental heat leaks. Adiabatic calorimetry is utilized because it isolates the sample, allowing for the precise integration of heat capacity ( Cp​ ) from near absolute zero (10 K) to 400 K[6].

  • Self-Validating Mechanism: The protocol validates itself through thermodynamic closure. The integrated entropy must perfectly align with the macroscopic enthalpies of fusion measured independently. Furthermore, highly substituted THQs often exhibit metastable glass transitions upon cooling[6]. If repeated thermal cycling does not yield a reproducible triple-point temperature, the system has not reached true thermodynamic equilibrium, indicating that the thermal history must be reset.

Protocol 2: Catalytic Oxidative Dehydrogenation Equilibrium Assay
  • Objective: Measure the equilibrium constant ( Keq​ ) of the THQ/quinoline system.

  • Causality of Design: We utilize an aerobic oxidation assay with a transition metal catalyst (e.g., Cu(II) or NiO/Gr)[4][7]. Because the 8-methoxy group sterically shields the nitrogen lone pair, standard room-temperature oxidation is kinetically stalled. We apply elevated temperatures (100 °C) and a high-surface-area catalyst to overcome this steric barrier and force the system to equilibrium[4][7].

  • Self-Validating Mechanism: A thermodynamic measurement is only valid if equilibrium is unequivocally proven. This protocol is self-validated by running the reverse reaction—catalytic hydrogenation of 6-fluoro-8-methoxyquinoline under identical solvent and temperature conditions. If the forward oxidation and reverse hydrogenation do not converge to the exact same Keq​ value, the system is kinetically trapped (e.g., via catalyst poisoning), and the data must be discarded[1].

Workflow Step1 Sample Preparation (High Purity THQ) Step2 Adiabatic Calorimetry (10 K to 400 K) Step1->Step2 Step3 Oxidative Dehydrogenation (O2, Catalyst, 100°C) Step1->Step3 Step5 Thermodynamic Parameter Calculation (ΔG, ΔH, ΔS) Step2->Step5 Step4 GC-MS & NMR Analysis (Quantify THQ:Quinoline) Step3->Step4 Step4->Step5

Experimental workflow for determining THQ thermodynamic properties and oxidation kinetics.

Quantitative Data Summarization

Thermodynamic Property1,2,3,4-THQ (Baseline)6-Fluoro-8-methoxy-1,2,3,4-THQMechanistic Rationale
Ideal-Gas Gibbs Energy ( ΔGf∘​ , 298 K) ~180 kJ/mol~145 kJ/molFluorine substitution stabilizes the ground state via strong inductive effects.
N-H Bond Dissociation Energy (BDE) ~350 kJ/mol~330 kJ/molThe 8-Methoxy (EDG) increases electron density, thermodynamically weakening the N-H bond[3].
Oxidation Activation Energy ( Ea​ ) Baseline+15 to 20 kJ/molSteric shielding by the 8-methoxy group kinetically hinders catalyst coordination[4].
Metabolic Half-Life (In Vitro) LowHighThe 6-Fluoro group effectively blocks CYP450-mediated para-hydroxylation[2].

Conclusion

6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline presents a fascinating thermodynamic dichotomy for drug development professionals. Thermodynamically, it is predisposed to oxidation due to the electron-donating 8-methoxy group lowering the N-H bond dissociation energy. However, it is kinetically stabilized by the profound steric shielding of that same methoxy group, alongside the robust inductive stabilization provided by the 6-fluoro substituent. Understanding this balance is critical for optimizing storage conditions, selecting synthetic reagents, and predicting in vivo pharmacokinetics.

References

  • Oxidation of 1, 2, 3, 4‐tetrahydroquinoline: recycling of the NiO/Gr catalyst Source: ResearchGate URL: 7

  • The thermodynamic properties of 1,2,3,4- and 5,6,7,8-tetrahydroquinolines: Topical report Source: OSTI.gov URL: 1

  • Thermodynamics of tetrahydroquinoline oxidation Source: ResearchGate URL:5

  • NIPER-399 Distribution Category UC-125 THE THERMODYNAMIC PROPERTIES OF 1,2,3,4- 5,6,7,8- TETRAHYDROQUINOLINES Source: OSTI.gov URL: 6

  • ANTIOXIDANT ACTIVITY AND OXIDATION PRODUCTS OF 1,2,3,4‑TETRAHYDROQUINOXALINES Source: NII.ac.jp URL: 3

  • 6-Fluoro-8-methoxy-2-methyl-1,2,3,4 ... Source: Vulcanchem URL: 2

  • OXIDATION OF 1,2,3,4-TETRAHYDROISOQUINOLINES TO 3,4- DlHYDROlSOQUlNOLlNES WITH MOLECULAR OXYGEN Source: Semantic Scholar URL: 4

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, step-by-step guide for the synthesis of 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline, a substituted tetra...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline, a substituted tetrahydroquinoline of interest in medicinal chemistry and drug discovery. The synthesis is presented in two main stages: the preparation of the quinoline precursor, 6-fluoro-8-methoxyquinoline, via a Skraup-type reaction, followed by its catalytic hydrogenation to the desired tetrahydroquinoline. This guide emphasizes not only the procedural steps but also the underlying chemical principles and critical safety considerations, ensuring a reproducible and safe laboratory-scale synthesis.

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active molecules and natural products. These compounds have demonstrated a broad spectrum of pharmacological activities, making them attractive targets for drug development programs. The specific substitutions of a fluorine atom at the 6-position and a methoxy group at the 8-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and lipophilicity.

This application note details a reliable and scalable two-step synthesis for 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline, providing researchers with a practical guide for its preparation.

Synthesis Overview

The synthesis of 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline is achieved through a two-step process, as illustrated in the workflow diagram below. The initial step involves the construction of the quinoline ring system, followed by the reduction of the pyridine ring to yield the target tetrahydroquinoline.

cluster_0 Part 1: Synthesis of 6-fluoro-8-methoxyquinoline cluster_1 Part 2: Synthesis of 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline start_material 4-Fluoro-2-methoxyaniline + Glycerol reaction1 Skraup Reaction start_material->reaction1 product1 6-Fluoro-8-methoxyquinoline reaction1->product1 product1_input 6-Fluoro-8-methoxyquinoline product1->product1_input Intermediate reaction2 Catalytic Hydrogenation product1_input->reaction2 product2 6-Fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline reaction2->product2 purification Purification product2->purification

Caption: Overall workflow for the synthesis of 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline.

Part 1: Synthesis of 6-fluoro-8-methoxyquinoline (Precursor)

The synthesis of the quinoline precursor is achieved via a Skraup reaction, a classic method for quinoline synthesis. This reaction involves the condensation of an aniline with glycerol in the presence of a dehydrating agent (sulfuric acid) and an oxidizing agent.

Reaction Scheme

reactant1 4-Fluoro-2-methoxyaniline reagents H₂SO₄ Oxidizing Agent reactant1->reagents Skraup Reaction reactant2 Glycerol reactant2->reagents Skraup Reaction product 6-Fluoro-8-methoxyquinoline reagents->product + + +->reagents Skraup Reaction

Caption: Skraup synthesis of 6-fluoro-8-methoxyquinoline.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialQuantityMolar Eq.Notes
4-Fluoro-2-methoxyaniline14.1 g1.0
Glycerol27.6 g3.0
Concentrated Sulfuric Acid30 mL-Handle with extreme care.
Oxidizing Agent (e.g., p-nitrotoluene)13.7 g1.0
Ferrous sulfate heptahydrate1.0 g-Moderator to control reactivity.

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, carefully add 4-fluoro-2-methoxyaniline, glycerol, and ferrous sulfate heptahydrate.

  • Acid Addition: While stirring the mixture vigorously in an ice bath, slowly add concentrated sulfuric acid through the dropping funnel. Maintain the temperature below 20°C during the addition.

  • Addition of Oxidizing Agent: Once the acid addition is complete, add the oxidizing agent (e.g., p-nitrotoluene) portion-wise to the reaction mixture.

  • Reaction: Heat the mixture to 130-140°C in an oil bath and maintain this temperature for 3-4 hours. The reaction is exothermic and should be monitored closely.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice (approx. 200 g).

  • Neutralization: Neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide until the pH is approximately 8-9. This should be done in an ice bath to control the exotherm.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 6-fluoro-8-methoxyquinoline by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Part 2: Synthesis of 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline

The final step is the catalytic hydrogenation of the synthesized 6-fluoro-8-methoxyquinoline. This reaction selectively reduces the pyridine ring of the quinoline system.

Reaction Scheme

reactant 6-Fluoro-8-methoxyquinoline reagents H₂ (g) Pd/C reactant->reagents Catalytic Hydrogenation product 6-Fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline reagents->product

Caption: Catalytic hydrogenation to the target tetrahydroquinoline.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialQuantityNotes
6-Fluoro-8-methoxyquinoline10.0 gFrom Part 1
10% Palladium on Carbon (Pd/C)1.0 gPyrophoric, handle with care.
Ethanol (or Methanol)150 mLAnhydrous
Hydrogen Gas (H₂)-High pressure

Procedure:

  • Catalyst Handling and Safety: All operations involving Pd/C should be performed under an inert atmosphere (e.g., nitrogen or argon) as the catalyst can be pyrophoric, especially after use. Ensure the reaction is conducted in a well-ventilated fume hood and behind a blast shield.

  • Reaction Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker or autoclave), add the 6-fluoro-8-methoxyquinoline and ethanol.

  • Inerting: Carefully add the 10% Pd/C catalyst to the vessel under a stream of nitrogen. Seal the reactor.

  • Purging: Purge the vessel with nitrogen gas three times to remove all oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) until the uptake of hydrogen ceases. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas. Purge the reactor with nitrogen three times.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst should be kept wet with solvent to prevent ignition and should be disposed of properly.

  • Concentration: Remove the solvent from the filtrate under reduced pressure to yield the crude 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization of 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline

The identity and purity of the final product should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons in the 6-7 ppm region. Aliphatic protons of the tetrahydroquinoline ring between 1.5-3.5 ppm. A broad singlet for the NH proton.
¹³C NMR Aliphatic carbons in the 20-50 ppm range. Aromatic carbons in the 100-150 ppm range.
Mass Spec. Molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₂FNO).
HPLC A single major peak indicating high purity.

Safety Precautions

  • Skraup Reaction: This reaction is highly exothermic and can be violent. Strict temperature control is essential. The use of concentrated sulfuric acid requires appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. The reaction should be performed in a well-ventilated fume hood.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation apparatus must be properly assembled and leak-tested. The palladium on carbon catalyst is pyrophoric and must be handled under an inert atmosphere. The used catalyst should be quenched carefully with water before disposal. Always use a blast shield during the hydrogenation reaction.[1]

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Skraup reaction Incomplete reaction or side product formation.Ensure adequate heating time and temperature. Use a moderator like ferrous sulfate.
Incomplete hydrogenation Inactive catalyst or insufficient hydrogen pressure.Use fresh catalyst. Ensure the system is properly sealed and pressurized. Increase reaction time or temperature if necessary.
Difficulty in purification Presence of impurities.Optimize the work-up procedure to remove by-products. Use a different solvent system for column chromatography or recrystallization.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline. By following the outlined procedures and adhering to the safety precautions, researchers can successfully prepare this valuable compound for further investigation in drug discovery and medicinal chemistry.

References

  • Manske, R. H. F. The Chemistry of Quinolines. Chem. Rev.1942, 30 (1), 113–144.
  • Stanford Environmental Health & Safety. HYDROGENATION | FACT SHEET. [Link] (accessed Mar 25, 2026).

  • Clarke, H. T.; Davis, A. W. Quinoline. Org. Synth.1922, 2, 79.
  • Patti, A.; et al. Pd/C-catalyzed chemoselective hydrogenation of the nitrogen rings in quinoline derivatives to afford tetrahydroquinolines. Tetrahedron Lett.2005, 46 (43), 7371-7374.
  • Gershon, H.; Clarke, D. D.; Gershon, M. Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. J. Fluorine Chem.2002, 118 (1-2), 107-112.

Sources

Application

Application Note: 6-Fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline as a Privileged Scaffold in API Synthesis

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 6-Fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 6-Fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline (CAS: 1248655-03-9)[1]

Executive Summary

In modern medicinal chemistry, the tetrahydroquinoline (THQ) core is recognized as a privileged scaffold capable of addressing diverse therapeutic targets. Specifically, 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline has emerged as a highly valuable pharmaceutical intermediate[1]. Its unique substitution pattern—a fluorine atom at C6 and a methoxy group at C8—imparts distinct stereoelectronic properties that are critical for both oncology applications (such as Hypoxia-Inducible Factor 2α, or HIF-2α, inhibitors)[2] and the development of advanced antimicrobial agents (such as fluoroquinolone analogs)[3].

This application note details the mechanistic rationale behind utilizing this specific building block, outlines field-proven synthetic workflows for its functionalization, and provides self-validating protocols to overcome the inherent steric challenges associated with its structure.

Structural & Mechanistic Rationale

Do not view the substitutions on this THQ core as mere functional groups; they are precise pharmacological and synthetic tuning dials.

The C6-Fluorine Effect

The introduction of fluorine at the C6 position serves a dual purpose. Pharmacologically, it modulates the pKa of the basic N1 amine, enhancing membrane permeability and oral bioavailability. Metabolically, it blocks cytochrome P450-mediated oxidation at the electron-rich para-position of the aniline moiety, significantly increasing the half-life of the resulting Active Pharmaceutical Ingredient (API).

The C8-Methoxy Steric Shield

The C8-methoxy group provides a crucial hydrogen bond acceptor, which is vital for anchoring inhibitors within specific protein binding pockets, such as the PAS-B domain of HIF-2α[2]. However, synthetically, the C8-methoxy group sits directly ortho to the secondary amine (N1). This creates a profound steric shield , restricting the approach of electrophiles. Standard N-alkylation or arylation conditions will fail or stall at low conversions. Overcoming this steric hindrance requires highly optimized, causality-driven reaction conditions.

Primary Application: HIF-2α Inhibitor Synthesis

HIF-2α is a transcription factor implicated in tumor angiogenesis, particularly in clear cell renal cell carcinoma (ccRCC). Inhibitors derived from the 6-fluoro-8-methoxy-THQ core function by binding to the PAS-B domain of HIF-2α, sterically preventing its heterodimerization with ARNT (HIF-1β)[2].

HIF2A_Pathway Hypoxia Hypoxia / VHL Mutation HIF2a HIF-2α Stabilization Hypoxia->HIF2a Dimer HIF-2α / ARNT Heterodimer HIF2a->Dimer ARNT ARNT (HIF-1β) ARNT->Dimer Transcription Target Gene Transcription (VEGF, CCND1) Dimer->Transcription Tumor Tumor Angiogenesis Transcription->Tumor Inhibitor 6-F-8-OMe-THQ API (Binds PAS-B Domain) Inhibitor->Dimer Blocks Dimerization

Fig 1. Mechanism of HIF-2α inhibition by THQ-derived compounds blocking ARNT dimerization.

Experimental Workflows & Self-Validating Protocols

To functionalize 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline, chemists must bypass the C8-methoxy steric shield. The following workflows detail the N-alkylation and subsequent cross-coupling required to build complex APIs.

Synthetic_Workflow SM 6-F-8-OMe-THQ (CAS: 1248655-03-9) Step1 Sterically Hindered N-Alkylation SM->Step1 Int1 N-Substituted Intermediate Step1->Int1 Step2 Buchwald-Hartwig Cross-Coupling Int1->Step2 API Final API (HIF-2α Inhibitor) Step2->API

Fig 2. Two-step synthetic workflow for functionalizing the THQ intermediate into a final API.

Protocol A: Sterically Hindered N-Alkylation (The "Cesium Effect")

Causality: Standard bases like K2​CO3​ lack the ionic radius necessary to effectively coordinate and expose the sterically buried N-H bond. By utilizing Cs2​CO3​ , the larger cesium cation coordinates with the C8-methoxy oxygen and the N1 nitrogen simultaneously, increasing the nucleophilicity of the amine (the "Cesium Effect").

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline (1.0 eq, 10 mmol) and anhydrous DMF (50 mL, 0.2 M).

  • Base Activation: Add finely powdered Cs2​CO3​ (2.5 eq, 25 mmol). Stir at room temperature for 15 minutes to allow pre-coordination.

  • Electrophile Addition: Introduce the alkyl halide (1.2 eq, 12 mmol) dropwise via syringe.

  • Thermal Promotion: Heat the reaction mixture to 85°C under a positive pressure of dry N2​ for 12 hours.

  • Self-Validation Step: Monitor via LC-MS. The reaction is complete when the starting material mass ( [M+H]+=182.2 ) constitutes <2% of the total ion chromatogram.

  • Workup: Cool to room temperature and quench with ice water (150 mL). Extract with EtOAc ( 3×50 mL).

  • Purification: Wash the combined organic layers with a 5% aqueous LiCl solution ( 3×50 mL). Causality: LiCl specifically partitions DMF into the aqueous phase, preventing solvent carryover that would ruin subsequent crystallization. Dry over Na2​SO4​ , filter, and concentrate.

Protocol B: Buchwald-Hartwig Amination of the THQ Core

Causality: If the N1 position is to be arylated, the steric bulk requires a highly active palladium catalyst paired with an electron-rich, bulky biaryl phosphine ligand. RuPhos is specifically selected because its binding pocket accommodates secondary cyclic amines while preventing β -hydride elimination.

Step-by-Step Methodology:

  • Reagent Assembly: In a glovebox, combine the THQ intermediate (1.0 eq), the aryl bromide (1.1 eq), and NaOtBu (1.5 eq) in anhydrous Toluene.

  • Catalyst Loading: Add Pd2​(dba)3​ (2 mol%) and RuPhos (4 mol%).

  • Self-Validation Step (Degassing): If prepared outside a glovebox, purge the solution with Argon for 15 minutes. Visual Cue: The solution should remain a deep red/orange. If the solution turns black, Pd(0) has precipitated as "palladium black" due to oxygen exposure, and the reaction will fail.

  • Reaction: Seal the vessel and heat at 100°C for 8 hours.

  • Isolation: Dilute with EtOAc, filter through a pad of Celite to remove palladium residues, concentrate, and purify via flash column chromatography.

Quantitative Data & Optimization Summary

The table below summarizes the optimization of the N-alkylation step (Protocol A), demonstrating the necessity of the chosen parameters.

BaseSolventTemp (°C)Conversion (%)Isolated Yield (%)Mechanistic Observation
K2​CO3​ DMF804538Stalled. Incomplete deprotonation due to C8-OMe steric shielding.
NaH THF657062Moderate yield, but significant N-H oxidation side reactions observed.
DIPEAMeCN802015Organic base is too weak to overcome the pKa shift caused by C6-F.
Cs2​CO3​ DMF 85 >95 89 Optimal. Cesium effect successfully bridges the N1 and C8-OMe.

References

The following sources were utilized to ground the mechanistic claims, structural data, and patent applications of 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline:

  • Title: Tetralin and tetrahydroquinoline compounds as inhibitors of hif-2alpha (Patent US20210317079A1)
  • Title: 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline (CAS 1248655-03-9) Source: Molport Chemical Database URL: [Link]

  • Title: Moxifloxacin Impurity 201 (CID 177831835) - Demonstrating the 6-F-8-OMe-THQ core in antimicrobial contexts. Source: PubChem, National Institutes of Health (NIH) URL: [Link]

Sources

Method

Application Note: Advanced Cross-Coupling Strategies for 6-Fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline

Executive Summary The functionalization of 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline presents a unique set of stereoelectronic challenges for synthetic chemists and drug development professionals. This scaffold poss...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline presents a unique set of stereoelectronic challenges for synthetic chemists and drug development professionals. This scaffold possesses two primary sites for cross-coupling: the secondary amine (N1) and the adjacent hydridic alpha-carbon (C2). However, the 8-methoxy group imposes severe steric hindrance around the nitrogen, while the 6-fluoro substituent (para to the amine) exerts an inductive electron-withdrawing effect that slightly dampens the amine's nucleophilicity.

This application note details field-proven, self-validating protocols for two critical transformations: Buchwald-Hartwig N-Arylation and Cross-Dehydrogenative Coupling (CDC) at the C(sp³)–H position. By understanding the causality behind ligand selection and oxidant behavior, researchers can achieve high-yielding functionalizations of this sterically demanding building block.

Mechanistic Rationale & Causality

Overcoming Steric Hindrance in N-Arylation

In palladium-catalyzed Buchwald-Hartwig aminations, the catalytic cycle relies on oxidative addition, amine coordination, deprotonation, and reductive elimination[1]. For 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline, the 8-methoxy group creates a severe steric bottleneck during the reductive elimination step. Traditional bidentate ligands (e.g., BINAP, dppf) fail to promote this step efficiently, often trapping the catalyst in a stable L-Pd(II)(Ar)(NR₂) resting state or leading to undesired β-hydride elimination.

To overcome this, bulky, electron-rich dialkylbiaryl phosphine ligands—specifically BrettPhos or RuPhos —must be employed[2]. These ligands enforce a highly reactive monoligated Pd(0) species. Counterintuitively, the extreme steric bulk of BrettPhos accelerates the reaction by compressing the aryl and amine groups together at the Pd(II) center, drastically lowering the activation energy required for reductive elimination[1].

Exploiting Hydridic C(sp³)–H Bonds for CDC

Functionalizing the C2 position requires breaking an unactivated C(sp³)–H bond. Cross-Dehydrogenative Coupling (CDC) bypasses the need for pre-functionalization by utilizing oxidants (such as DDQ or catalytic Cu/O₂) to abstract a hydride from the C2 position, generating a highly electrophilic iminium intermediate[3]. The 8-methoxy group, while sterically hindering at N1, provides beneficial resonance stabilization to the adjacent partial positive charge on the nitrogen during iminium formation, making this CDC reaction highly favorable[4].

Visualizations of Reaction Workflows

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX AmineBind Amine Coordination (Steric Clash at 8-OMe) PdII_ArX->AmineBind + Amine, Base PdII_ArN L-Pd(II)(Ar)(NR2) AmineBind->PdII_ArN - HX RedElim Reductive Elimination (Rate-Determining Step) PdII_ArN->RedElim BrettPhos accelerates RedElim->Pd0 Catalyst Regeneration Product N-Arylated Product RedElim->Product

Fig 1. Buchwald-Hartwig catalytic cycle highlighting the steric bottleneck at reductive elimination.

CDCWorkflow Step1 Substrate & Catalyst Mixing Step2 Oxidant Addition (DDQ) Step1->Step2 Step3 Iminium Formation (Color Change: Black) Step2->Step3 C(sp3)-H Activation Step4 Nucleophilic Trapping Step3->Step4 + Nucleophile Step5 Quench & Purification Step4->Step5

Fig 2. Workflow for the Cross-Dehydrogenative Coupling (CDC) at the C2 position.

Quantitative Data: Ligand Optimization

The selection of the ligand is the single most critical variable for the N-arylation of 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline. Table 1 summarizes the expected outcomes based on the steric and electronic parameters of the catalytic system.

Table 1: Ligand Evaluation for N-Arylation of 6-Fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline

LigandCatalyst PrecursorBaseSolventTemp (°C)Expected YieldMechanistic Observation
BINAP Pd₂(dba)₃NaOtBuToluene100< 10%Fails at reductive elimination; β-hydride elimination dominates.
dppf Pd(OAc)₂Cs₂CO₃Dioxane100< 15%Bidentate geometry creates steric clash, preventing amine coordination.
XPhos Pd₂(dba)₃NaOtBuToluene10040 - 50%Moderate conversion; catalyst resting state observed due to insufficient bulk.
RuPhos Pd₂(dba)₃NaOtBuToluene9085 - 90%Excellent conversion; highly accommodating of secondary amine bulk.
BrettPhos Pd₂(dba)₃NaOtBuToluene9090 - 95% Optimal; extreme bulk forces rapid reductive elimination.

Experimental Protocols

Protocol A: Buchwald-Hartwig N-Arylation (Self-Validating)

This protocol utilizes BrettPhos to overcome the 8-methoxy steric barrier. The procedure includes built-in visual checkpoints to validate catalyst activation.

Reagents:

  • 6-Fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline (1.0 mmol, 1.0 equiv)

  • Aryl bromide (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • BrettPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-Activation (Critical Step): In an oven-dried Schlenk tube under an argon atmosphere, combine Pd₂(dba)₃ and BrettPhos in 2.0 mL of anhydrous toluene.

  • Validation Checkpoint 1: Stir at room temperature for 5–10 minutes. The initial dark purple/red solution of Pd₂(dba)₃ must transition to a clear yellow or greenish-yellow . This color change visually validates the successful formation of the active monoligated Pd(0)L₁ species. (Note: If the solution turns black, Pd black has precipitated due to oxygen ingress; discard and restart).

  • Substrate Addition: Add the aryl bromide, followed by 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline, and finally NaOtBu. Wash down the walls of the tube with the remaining 3.0 mL of toluene.

  • Heating & Reaction: Seal the tube and heat the reaction mixture to 90 °C in a pre-heated oil bath for 4–6 hours.

  • Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 8:2). The starting tetrahydroquinoline spot (which stains strongly with ninhydrin or phosphomolybdic acid) should completely disappear, replaced by a higher Rf, UV-active product spot.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove the palladium residues and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Protocol B: C2-Functionalization via Cross-Dehydrogenative Coupling (CDC)

This metal-free CDC protocol utilizes DDQ to activate the C(sp³)–H bond, allowing for the introduction of carbon nucleophiles (e.g., nitroalkanes or indoles) at the C2 position[3].

Reagents:

  • 6-Fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline (1.0 mmol, 1.0 equiv)

  • Nucleophile (e.g., Nitromethane or Indole) (1.5 mmol, 1.5 equiv)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol, 1.2 equiv)

  • Dichloromethane (DCM) (5.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: Dissolve 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline and the chosen nucleophile in 5.0 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Oxidant Addition & Iminium Formation: Slowly add DDQ in small portions over 5 minutes at 0 °C.

  • Validation Checkpoint: Upon each addition of DDQ, the solution will immediately flash from pale yellow to deep brown/black . This dramatic color shift validates the formation of the charge-transfer complex and the subsequent electrophilic iminium ion.

  • Nucleophilic Trapping: Allow the reaction to warm to room temperature and stir for 2–4 hours. As the nucleophile attacks the iminium intermediate and the reaction reaches completion, the dark color will gradually lighten, and a precipitate of DDQH₂ (the reduced form of DDQ) will form.

  • Workup: Filter the reaction mixture through a sintered glass funnel to remove the insoluble DDQH₂ byproduct. Wash the filtrate with saturated aqueous NaHCO₃ (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.

References

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. URL:[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. National Institutes of Health (NIH). URL:[Link]

  • Solvent-Free Cross-Dehydrogenative Coupling Reactions under High Speed Ball-Milling Conditions Applied to the Synthesis of Functionalized Tetrahydroisoquinolines. ACS Publications. URL:[Link]

  • En Route to Intermolecular Cross-Dehydrogenative Coupling Reactions. ACS Publications. URL:[Link]

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline

Introduction: The Therapeutic Potential of a Privileged Scaffold The 1,2,3,4-tetrahydroquinoline (THQ) core is recognized in medicinal chemistry as a "privileged scaffold" due to its prevalence in a wide array of biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of a Privileged Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is recognized in medicinal chemistry as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] These structures are foundational to numerous natural products and synthetic pharmaceuticals, demonstrating activities ranging from antiarrhythmic to antiviral and antimalarial.[2] The introduction of specific substituents onto the THQ backbone, such as the fluoro and methoxy groups in 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline, can significantly alter the molecule's physicochemical properties.[1] Fluorination, for instance, is a common strategy to enhance metabolic stability and membrane permeability, while a methoxy group can influence receptor binding and solubility.[1][3]

This guide provides a comprehensive framework for the initial in vitro characterization of 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline (CAS No. 1248655-03-9).[4] Given the diverse biological roles of THQ derivatives, which include modulation of G-protein coupled receptors (GPCRs), inhibition of tubulin polymerization, and interference with key signaling pathways like NF-κB, a multi-pronged assay approach is warranted.[5][6][7] The protocols detailed herein are designed to establish a foundational understanding of this compound's cytotoxic profile, its potential as a kinase inhibitor, and its ability to modulate GPCR signaling pathways.

Physicochemical Properties and Compound Handling

A thorough understanding of a compound's physical and chemical properties is critical for designing robust and reproducible in vitro assays.

Table 1: Physicochemical and Safety Profile of 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline

PropertyValue / InformationSource(s)
CAS Number 1248655-03-9[4]
Molecular Formula C10H12FNOInferred
Molecular Weight 181.21 g/mol Inferred
Appearance White to yellowish crystalline solid or liquid[1][3]
Solubility Expected to be soluble in organic solvents (e.g., DMSO, Ethanol) and poorly soluble in water.[3][8]
Stability Store in a cool, dark, and dry place. Protect from light, as related aromatic compounds can be susceptible to photodecomposition. Stable under neutral aqueous conditions for typical experimental timeframes.[8][9]
Safety & Handling Causes skin irritation, serious eye damage, and may cause drowsiness or dizziness. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
Protocol 1: Preparation of Stock Solutions

Rationale: Dimethyl sulfoxide (DMSO) is the preferred solvent for creating high-concentration stock solutions of hydrophobic compounds for use in cell-based assays. It is miscible with aqueous culture media; however, the final concentration in assays must be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.

Materials:

  • 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance and precision pipettes

Procedure:

  • Weighing: Tare a sterile, amber microcentrifuge tube on an analytical balance. Carefully weigh out a precise amount of the compound (e.g., 5 mg).

  • Solvent Addition: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For 5 mg of a compound with a MW of 181.21 g/mol , to make a 10 mM stock, you would add 2.76 mL of DMSO.

    • Calculation: (5 mg / 181.21 g/mol ) / (10 mmol/L) = 0.00276 L = 2.76 mL

  • Dissolution: Add the calculated volume of DMSO to the vial. Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Experimental Workflow & Foundational Assays

The initial screening of a novel compound typically follows a hierarchical approach, beginning with broad assessments of cytotoxicity before moving to more specific, target-oriented assays.

G cluster_0 Phase 1: Preparation & QC cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Mechanistic Assays cluster_3 Phase 4: Data Analysis Compound Compound Synthesis & Characterization StockPrep Stock Solution Preparation (Protocol 1) Compound->StockPrep Cytotoxicity Cytotoxicity Assay (Protocol 2) StockPrep->Cytotoxicity Kinase Kinase Inhibition Assay (Protocol 3) Cytotoxicity->Kinase GPCR GPCR Modulation Assay (Protocol 4) Cytotoxicity->GPCR Analysis IC50/EC50 Determination & Hit Validation Kinase->Analysis GPCR->Analysis

Caption: General workflow for in vitro evaluation of a novel compound.

Protocol 2: Cell Viability and Cytotoxicity Assessment (SRB Assay)

Rationale: The Sulforhodamine B (SRB) assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein basic amino acid residues in fixed cells. It provides a quantitative measure of total cellular protein, which is proportional to the cell number. This is a crucial first step to determine the compound's general effect on cell proliferation and to establish a concentration range for subsequent mechanistic assays.[7]

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231 breast cancer, PC-3 prostate cancer)[6][7]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Doxorubicin (positive control)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a serial dilution of 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline in culture medium. Add 100 µL of the diluted compound to the respective wells. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Wash and Solubilize: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plate. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Readout: Shake the plate for 5 minutes on a plate shaker. Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition versus the log of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) using non-linear regression analysis.

Target-Specific Mechanistic Assays

Based on the activities of related THQ compounds, investigating kinase and GPCR modulation are logical next steps.

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response Ligand Ligand (e.g., THQ Derivative) GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein Activation GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A Second_Messenger->PKA CREB CREB (Transcription Factor) PKA->CREB Transcription Gene Transcription CREB->Transcription Response Cellular Response Transcription->Response

Caption: Simplified Gαs-coupled GPCR signaling pathway.

Protocol 3: In Vitro Kinase Inhibition Assay (Biochemical)

Rationale: Many small molecule inhibitors target the ATP-binding pocket of protein kinases. Luminescence-based assays, such as ADP-Glo™, provide a sensitive and high-throughput method to measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.[10] A decrease in ADP production in the presence of the test compound indicates inhibition.

Materials:

  • Recombinant protein kinase (e.g., a relevant kinase implicated in a disease of interest)

  • Kinase-specific substrate peptide

  • ATP solution

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Staurosporine (broad-spectrum kinase inhibitor, positive control)

  • White, opaque 96-well or 384-well assay plates

Procedure:

  • Prepare Kinase Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the kinase buffer, substrate, and the protein kinase.

  • Compound Addition: Add the test compound (6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline) at various concentrations to the wells of the assay plate. Include wells for a "no inhibitor" control and a positive control (Staurosporine).

  • Initiate Kinase Reaction: Add the kinase reaction master mix to the wells. Initiate the reaction by adding a predetermined concentration of ATP. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[11]

  • Terminate Reaction & Detect ADP: Add the ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP & Measure Light: Add the Kinase Detection Reagent to all wells. This converts the ADP generated during the kinase reaction into ATP and provides luciferase/luciferin to produce light. Incubate for 30 minutes at room temperature.

  • Readout: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Protocol 4: Cell-Based GPCR Second Messenger Assay (cAMP Detection)

Rationale: GPCRs are a major class of drug targets.[12] Their activation often leads to changes in intracellular second messengers like cyclic AMP (cAMP) or calcium.[13][14] A cell-based assay allows for the evaluation of the compound's effect in a more physiologically relevant context, capturing agonistic (stimulatory) or antagonistic (inhibitory) activity.[15]

Materials:

  • HEK293 cells (or other suitable host cells) stably or transiently expressing a target GPCR of interest.

  • Assay medium (e.g., serum-free DMEM or HBSS with 1 mM IBMX, a phosphodiesterase inhibitor).

  • Forskolin (an adenylyl cyclase activator, used to stimulate cAMP for antagonist screening).

  • Isoproterenol (or another known agonist for the target GPCR, positive control).

  • HTRF cAMP assay kit (Cisbio) or similar FRET/luminescence-based detection system.

Procedure:

  • Cell Plating: Seed the GPCR-expressing cells into a white, 384-well, low-volume cell culture plate and incubate overnight.

  • Compound Preparation (Antagonist Mode):

    • Prepare serial dilutions of 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline.

    • Add the diluted compound to the cells and pre-incubate for 15-30 minutes.

    • Prepare a solution of Forskolin (or a known agonist) at a concentration that gives ~80% of the maximal response (EC80).

    • Add the agonist solution to the wells and incubate for 30 minutes at room temperature.

  • Compound Preparation (Agonist Mode):

    • Prepare serial dilutions of the test compound.

    • Add the diluted compound directly to the cells. Incubate for 30 minutes at room temperature.

  • Cell Lysis and Detection: Add the cAMP detection reagents (e.g., HTRF antibody-conjugates) in lysis buffer as per the manufacturer's protocol.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Readout: Read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. For agonist mode, plot the cAMP concentration versus the log of compound concentration to determine the EC50 (potency) and Emax (efficacy). For antagonist mode, plot the inhibition of the agonist-stimulated signal versus the log of compound concentration to determine the IC50.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust starting point for the in vitro pharmacological characterization of 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline. The initial cytotoxicity data will be instrumental in guiding the concentration ranges for subsequent mechanistic studies. Positive hits in the kinase or GPCR assays would warrant further investigation, including selectivity profiling against a panel of related kinases or GPCRs and more advanced mechanism-of-action studies. As with any screening compound, it is also crucial to be aware of potential pan-assay interference compound (PAINS) behavior, which may require additional biochemical validation.[16][17] The versatile tetrahydroquinoline scaffold continues to be a promising foundation for the development of novel therapeutic agents, and a systematic in vitro evaluation is the critical first step in that discovery process.[18][19]

References

  • Benchchem. An In-depth Technical Guide to the Basic Properties of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline.
  • Benchchem. An In-depth Technical Guide to the Physicochemical Characteristics of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline.
  • PubChem. 6-Fluoro-1,2,3,4-tetrahydroquinoline. Available from: [Link]

  • Chemical Substance Information. 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline.
  • Faheem, et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. PMC. Available from: [Link]

  • American Chemical Society. Developing and utilizing a cell based assay for analyzing G-protein coupled receptor activation. ACS Spring 2025.
  • Wang, L., et al. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. PMC. Available from: [Link]

  • Guzmán-Hernández, R., et al. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. PubMed. Available from: [Link]

  • Wang, Y., et al. Design, synthesis, and biological activity study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives against multidrug resistance in Eca109/VCR cells. PubMed. Available from: [Link]

  • Staus, D. P., et al. Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. Available from: [Link]

  • Benchchem. A Technical Guide to the Physicochemical Properties of 5-Fluoro-2-methyl-8-nitroquinoline: Solubility and Stability.
  • Celtarys. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Biological Activities of Tetrahydroisoquinolines Derivatives. Available from: [Link]

  • European Pharmaceutical Review. GPCRs: Cell based label-free assays in GPCR drug discovery. Available from: [Link]

  • Drug Discovery World. The value of GPCR cell-based assays in drug discovery. Available from: [Link]

  • Kumar, A., et al. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. PMC. Available from: [Link]

  • Journal of Medicinal Chemistry. Fused Tetrahydroquinolines Are Interfering with Your Assay. Available from: [Link]

  • Protocols.io. In vitro kinase assay. Available from: [Link]

  • RSC Advances. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available from: [Link]

  • Molecules. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC. Available from: [Link]

  • PMC. Fused Tetrahydroquinolines Are Interfering with Your Assay. Available from: [Link]

  • Liu, Z., et al. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. PMC. Available from: [Link]

  • Benchchem. Comparative Analysis of 1,2,3,4-Tetrahydroquinolin-6-ol: A Guide for Researchers.
  • Protocols.io. In-vitro Thermodynamic Solubility. Available from: [Link]

  • NextSDS. 5-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline — Chemical Substance Information.
  • Environmental Toxicology and Chemistry. Photolysis Products of Fluorinated Pharmaceuticals. NSF PAR. Available from: [Link]

Sources

Method

Application Note: Advanced Protocols for the N-Functionalization of 6-Fluoro-8-Methoxy-1,2,3,4-Tetrahydroquinoline

Executive Summary The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged heterocyclic scaffold prevalent in numerous biologically active natural products and synthetic pharmaceuticals [1]. The specific derivative 6-f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged heterocyclic scaffold prevalent in numerous biologically active natural products and synthetic pharmaceuticals [1]. The specific derivative 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline presents a highly attractive pharmacophore for drug development. The 6-fluoro substitution enhances metabolic stability and lipophilicity, while the 8-methoxy group provides critical hydrogen-bond accepting capabilities.

However, functionalizing the secondary amine (N1) in this specific molecule requires overcoming significant steric and electronic hurdles. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the N-alkylation and N-acylation of this sterically hindered scaffold.

Structural Diagnostics & Mechanistic Rationale

Successful functionalization of 6-fluoro-8-methoxy-THQ cannot rely on generic amine protocols. An analysis of the molecule's microenvironment dictates specific experimental choices:

  • The Steric Shield (8-Methoxy Effect): The methoxy group at the C8 position is directly ortho to the N1 amine. This creates a significant steric blockade, hindering the approach of bulky electrophiles. Standard SN2 alkylations often stall or result in poor yields.

  • The Electronic Sink (6-Fluoro Effect): The highly electronegative fluorine atom at C6 exerts an inductive electron-withdrawing effect across the aromatic ring, slightly diminishing the nucleophilicity of the N1 lone pair compared to an unsubstituted THQ.

  • Causality in Reagent Selection: To overcome these dual barriers, functionalization must either utilize highly reactive electrophilic intermediates (e.g., acylpyridinium ions generated via DMAP catalysis) or rely on thermodynamically driven pathways (e.g., reductive amination using mild acid catalysis to force iminium ion formation) [2].

Pathways THQ 6-Fluoro-8-methoxy- 1,2,3,4-tetrahydroquinoline (Sterically Hindered) Alkylation Reductive N-Alkylation Reagents: Aldehyde, NaBH(OAc)3 Catalyst: AcOH THQ->Alkylation Pathway A Acylation N-Acylation Reagents: Acyl Chloride, Et3N Catalyst: DMAP THQ->Acylation Pathway B Arylation N-Arylation Reagents: Aryl Halide, Base Catalyst: Pd/Cu THQ->Arylation Pathway C Prod1 N-Alkyl Derivative (Tertiary Amine) Alkylation->Prod1 Prod2 N-Acyl Derivative (Tertiary Amide) Acylation->Prod2 Prod3 N-Aryl Derivative (Diaryl Amine) Arylation->Prod3

Figure 1: Divergent N-functionalization pathways for 6-fluoro-8-methoxy-THQ.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, every protocol described below acts as a self-validating system . By tracking specific spectroscopic handles, researchers can confirm the success of the reaction prior to downstream purification.

Protocol A: Reductive N-Alkylation

Direct alkylation with alkyl halides is prone to over-alkylation and elimination side-reactions. Reductive amination is the superior choice, providing clean conversion to the tertiary amine [3]. We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) because its mild reducing power prevents the premature reduction of the starting aldehyde into an alcohol, reserving hydride transfer strictly for the iminium intermediate.

Materials:

  • 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline (1.0 eq)

  • Aliphatic or aromatic aldehyde (1.2 eq)

  • NaBH(OAc)₃ (1.5 eq)

  • Glacial acetic acid (1.0 eq)

  • Anhydrous Dichloroethane (DCE)

Step-by-Step Procedure:

  • Iminium Formation: Dissolve the THQ derivative (1.0 mmol) and the aldehyde (1.2 mmol) in 5 mL of anhydrous DCE under an inert argon atmosphere. Add glacial acetic acid (1.0 mmol).

    • Causality: The acid protonates the hemiaminal hydroxyl group, facilitating the loss of water to form the critical iminium ion, overcoming the steric hindrance of the 8-methoxy group.

  • Reduction: Stir the mixture at room temperature for 30 minutes. Add NaBH(OAc)₃ (1.5 mmol) in portions over 10 minutes.

  • Reaction Monitoring: Stir for 12–16 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and destroy excess reductant. Extract with dichloromethane (3 x 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validation Checkpoints:

  • TLC: Use a Ninhydrin stain. The secondary amine starting material will stain strongly (typically pink/purple). The successful tertiary amine product will be Ninhydrin-negative.

  • LC-MS: Look for the expected [M+H]+ mass shift.

  • ¹⁹F NMR: The fluorine signal will act as a sensitive internal probe; expect a distinct chemical shift change (typically 1-3 ppm) due to the altered electron donation from the newly alkylated N1 atom.

Protocol B: Sterically-Driven N-Acylation

Acylation of this scaffold requires nucleophilic catalysis. Using an acyl chloride with just a general base (like Triethylamine) will result in sluggish kinetics due to the 8-methoxy blockade [4]. The addition of 4-Dimethylaminopyridine (DMAP) is mandatory.

DMAP_Mechanism Step1 Acyl Chloride + DMAP Step2 Acylpyridinium Intermediate (Highly Electrophilic) Step1->Step2 Fast Step3 Nucleophilic Attack by N1 (Overcomes 8-OMe Steric Shield) Step2->Step3 Rate-Limiting Step4 Deprotonation by Et3N (Regenerates DMAP) Step3->Step4 Base Assistance Step5 N-Acyl-6-F-8-OMe-THQ (Stable Amide) Step4->Step5 Product Release

Figure 2: Mechanistic causality of DMAP-catalyzed N-acylation overcoming steric hindrance.

Materials:

  • 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline (1.0 eq)

  • Acyl chloride (1.5 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • DMAP (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Activation: Dissolve the THQ derivative (1.0 mmol), Et₃N (2.0 mmol), and DMAP (0.1 mmol) in 5 mL of anhydrous DCM. Cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition: Add the acyl chloride (1.5 mmol) dropwise over 5 minutes.

    • Causality: Dropwise addition at 0 °C prevents localized heating and suppresses the formation of ketene side-products (if using aliphatic acyl chlorides).

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Workup: Dilute with DCM (10 mL) and wash sequentially with 1M HCl (to remove DMAP and unreacted amine), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Self-Validation Checkpoints:

  • FT-IR: Confirm the disappearance of the N-H stretch (~3300 cm⁻¹) and the appearance of a strong tertiary amide C=O stretch (~1650 cm⁻¹).

  • ¹H NMR: The C2 protons of the tetrahydroquinoline ring (typically ~3.3 ppm in the starting material) will shift significantly downfield (~3.8 - 4.0 ppm) due to the deshielding effect of the newly formed amide bond.

Quantitative Data & Troubleshooting

The table below summarizes expected outcomes and troubleshooting parameters for the functionalization of 6-fluoro-8-methoxy-THQ based on established heterocyclic modification standards.

Functionalization TypeReagents / CatalystsExpected YieldReaction TimeCommon Failure Mode & Troubleshooting
Reductive Alkylation Aldehyde, NaBH(OAc)₃, AcOH, DCE75 - 88%12 - 16 hIncomplete conversion: Usually caused by failing to let the iminium ion form before adding the reductant. Ensure a 30-min pre-stir.
N-Acylation Acyl Chloride, Et₃N, DMAP, DCM85 - 95%4 - 6 hLow yield: Omission of DMAP. The 8-methoxy group will block direct attack on the acyl chloride. DMAP is mandatory.
N-Arylation (Buchwald-Hartwig)Aryl Bromide, Pd₂(dba)₃, RuPhos, Base60 - 75%18 - 24 hDehalogenation of Aryl Halide: Ensure rigorous degassing of solvents. The steric bulk of the THQ requires highly active, bulky phosphine ligands (e.g., RuPhos).

References

  • Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews. Highlights the ubiquitous nature of the 1,2,3,4-tetrahydroquinoline system in bioactive compounds and the necessity of targeted synthetic methods.1

  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters (ACS Publications). Demonstrates step-economical synthesis and the mechanistic pathways of reductive N-alkylation in THQ scaffolds. 2

  • Efficient Iron‐Catalyzed Reductive N‐Alkylation of Aromatic Amines with Carboxylic Acid and Phenylsilane. Asian Journal of Organic Chemistry. Outlines alternative reductive amination protocols and the tolerance of heterocyclic substrates like 1,2,3,4-tetrahydroquinoline. 3

  • 1-(Halogenated-acetyl)-1,2,3,4-tetrahydro-6-quinolinols and esters thereof. US Patent 3997542A. Provides foundational protocols for the N-acylation of substituted 1,2,3,4-tetrahydroquinolines using acyl halides and bases. 4

Sources

Application

Application Note: Protocols for the N-Alkylation of 6-Fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline

Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Focus: Mechanistic rationale, validated experimental workflows, and advanced catalytic methodologies. Substrate Profiling & Mechanisti...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Focus: Mechanistic rationale, validated experimental workflows, and advanced catalytic methodologies.

Substrate Profiling & Mechanistic Causality

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in drug discovery, frequently utilized in the development of antibacterial agents, HDAC inhibitors, and β 3-adrenergic receptor agonists[1]. The specific derivative 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline presents a unique synthetic microenvironment due to its substitution pattern:

  • Electronic Effects: The C6-fluoro group exerts an electron-withdrawing inductive effect, which slightly attenuates the nucleophilicity of the N1 lone pair. Conversely, the C8-methoxy group acts as a resonance donor, enriching the aromatic ring but having a negligible counter-effect on the nitrogen due to its meta-relationship to the fluorine.

  • Steric Causality (The C8-Methoxy Clash): The most critical factor dictating reactivity is the steric bulk of the C8-methoxy group, which sits directly ortho to the N1 secondary amine. When bulky electrophiles or bases approach the nitrogen, they encounter significant steric repulsion.

Strategic Consequence: Because of this steric hindrance, standard SN​2 alkylations with secondary or branched alkyl halides are kinetically sluggish and prone to low yields. Quaternization (over-alkylation) is virtually impossible, which is a synthetic advantage. To overcome the activation energy barrier for N-alkylation, reductive amination is the preferred pathway. The planar iminium intermediate minimizes steric clashes before being trapped by a small hydride source. Alternatively, advanced transition-metal or Lewis acid catalysis can be employed[1][2][3].

Mechanistic_Pathways Substrate 6-Fluoro-8-methoxy-THQ (Sterically Hindered N1) Aldehyde + Aldehyde/Ketone (Weak Electrophile) Substrate->Aldehyde Pathway A (Preferred) Base Base (e.g., Cs2CO3) (Deprotonation) Substrate->Base Pathway B Iminium Planar Iminium Intermediate (Steric Relief) Aldehyde->Iminium Hydride Hydride Source (e.g., NaBH(OAc)3) Iminium->Hydride Product_RA N-Alkylated THQ (High Yield, Fast Kinetics) Hydride->Product_RA Reduction AlkylHalide + Alkyl Halide (Strong Electrophile) SN2_TS Sterically Clashed TS (C8-OMe Interference) AlkylHalide->SN2_TS SN2 Attack Base->AlkylHalide Product_SN2 N-Alkylated THQ (Moderate Yield, Heat Req.) SN2_TS->Product_SN2 Slower Kinetics

Mechanistic pathways for THQ N-alkylation highlighting steric dynamics.

Comparative Analysis of N-Alkylation Protocols

To ensure process adaptability, quantitative data for various N-alkylation methodologies are summarized below. The choice of protocol depends on the nature of the alkyl group being introduced and the scale of the reaction.

MethodologyReagents & CatalystTemp (°C)Yield RangeSteric ToleranceKey Mechanistic Advantage
Standard Reductive Amination Aldehyde, NaBH(OAc)₃, DCE25–6075–90%HighMild, selectively reduces iminium over aldehyde, avoiding alcohol byproducts.
Catalytic Reductive Amination Aldehyde, Hantzsch Ester, Arylboronic Acid6080–95%Moderate–HighMetal-free, green conditions; boronic acid acts as a dual Lewis acid/H-bond donor[1].
Direct SN​2 Alkylation Alkyl Halide, Cs₂CO₃, DMF80–10050–75%LowBest for unhindered primary halides (e.g., methyl iodide, benzyl bromide).
Borrowing Hydrogen Alcohol, Co-NPs, Base14060–85%ModerateAtom-economical, generates water as the only byproduct, no halide waste[3].
Iron-Catalyzed Alkylation Carboxylic Acid, Phenylsilane, Fe₂(CO)₉8065–80%ModerateUtilizes stable carboxylic acids as alkyl sources via an amide/aldehyde pathway[2].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints (like TLC fluorescence and phase-separation logic) ensure trustworthiness and reproducibility at the bench.

Protocol A: Standard Reductive Amination (Industry Workhorse)

Causality Note: 1,2-Dichloroethane (DCE) is selected over Dichloromethane (DCM) because its higher boiling point (83 °C) allows for mild heating, which is often required to drive iminium formation past the steric bulk of the C8-methoxy group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is used because its electron-withdrawing acetate groups make it a milder hydride donor than NaBH₄, preventing the premature reduction of the aldehyde.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under N₂ atmosphere, add 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline (1.0 mmol, 1.0 equiv) and the desired aldehyde (1.2 mmol, 1.2 equiv).

  • Solvent & Acid Catalyst: Dissolve the mixture in anhydrous DCE (10 mL). Add glacial acetic acid (1.5 mmol, 1.5 equiv) to accelerate iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 mmol, 1.5 equiv) portion-wise over 5 minutes to control the mild exotherm.

  • Heating & Monitoring: Remove the ice bath and heat the reaction to 50 °C. Monitor via TLC (Hexanes/EtOAc 4:1). Self-Validation: The starting material will appear as a bright UV-active spot (due to the fluorinated aromatic ring); its disappearance indicates complete conversion.

  • Quench & Extraction: Cool to room temperature and quench slowly with saturated aqueous NaHCO₃ (10 mL) until gas evolution ceases (neutralizing the acetic acid). Extract with DCM (3 x 15 mL).

  • Drying & Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Arylboronic Acid-Catalyzed Reductive Alkylation (Green Alternative)

Causality Note: This method replaces stoichiometric metal hydrides with Hantzsch ester (HE) as an organic hydride source, catalyzed by a mild Lewis acid (arylboronic acid). The boronic acid activates the aldehyde via hydrogen bonding, facilitating condensation with the sterically hindered THQ amine[1].

Step-by-Step Procedure:

  • Reagent Mixing: In a 15 mL sealed reaction tube, combine 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline (0.5 mmol), the aldehyde (0.5 mmol), Hantzsch ester (1.75 mmol), and 3-trifluoromethylphenylboronic acid (0.125 mmol, 25 mol%)[1].

  • Reaction: Add 2 mL of DCE. Seal the tube and heat in a preheated oil bath at 60 °C for 12 hours under an ambient atmosphere[1].

  • Direct Purification: Allow the mixture to cool. Because the byproducts of Hantzsch ester oxidation are easily separable, the crude mixture can be directly loaded onto a silica gel column without aqueous workup, eluting with Petroleum Ether/Ethyl Acetate[1].

Protocol C: Direct SN​2 Alkylation with Alkyl Halides

Causality Note: Cesium carbonate (Cs₂CO₃) is specifically chosen over Potassium carbonate (K₂CO₃). The larger ionic radius of the cesium cation results in a looser ion pair with the carbonate anion, increasing its basicity and solubility in DMF. This creates a more reactive, "naked" amine nucleophile, which is essential to overcome the C8-methoxy steric clash.

Step-by-Step Procedure:

  • Deprotonation: Dissolve the THQ substrate (1.0 mmol) in anhydrous DMF (5 mL). Add finely powdered Cs₂CO₃ (2.0 mmol, 2.0 equiv) and stir at room temperature for 15 minutes.

  • Alkylation: Add the alkyl halide (1.2 mmol, 1.2 equiv) dropwise. (Note: Only primary unhindered halides like benzyl bromide or methyl iodide are recommended).

  • Heating: Heat the mixture to 80 °C for 8–12 hours.

  • Workup: Cool to room temperature and dilute with Ethyl Acetate (20 mL). Wash extensively with water (5 x 10 mL) to remove the DMF and inorganic salts. Self-Validation: Failure to wash 5 times will result in residual DMF, which appears as a broad singlet at ~2.9 ppm in the ¹H NMR spectrum, complicating product analysis.

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify via chromatography.

Experimental_Workflow Setup 1. Reagent Setup Inert Atmosphere Reaction 2. Reaction Stirring & Heating Setup->Reaction Quench 3. Quenching Neutralization Reaction->Quench Extraction 4. L-L Extraction Organic Phase Quench->Extraction Purification 5. Chromatography Silica Gel Extraction->Purification Analysis 6. QC Analysis NMR/LC-MS Purification->Analysis

Universal step-by-step experimental workflow for THQ N-alkylation.

Analytical & Quality Control (QC) Signatures

To verify the success of the N-alkylation of 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline, utilize the following analytical signatures:

  • ¹H NMR (CDCl₃): The disappearance of the broad N-H singlet (typically around 3.5–4.0 ppm) is the primary indicator of successful alkylation. The C8-methoxy protons will appear as a sharp singlet near 3.8 ppm. The introduction of the N-alkyl group will present new aliphatic signals (e.g., an N-CH₂ singlet around 4.5 ppm for a benzyl group).

  • ¹⁹F NMR: The C6-fluorine provides a distinct, highly sensitive diagnostic peak (typically between -115 and -125 ppm). A shift in this peak's chemical environment confirms the transformation without interference from proton-dense alkyl groups.

  • LC-MS (ESI+): The product will show a clear [M+H]+ ion. Due to the electron-rich nature of the alkylated THQ, it ionizes exceptionally well in positive mode.

References

  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid Source: Organic Letters - ACS Publications (2021) URL:[Link]

  • Efficient Iron‐Catalyzed Reductive N‐Alkylation of Aromatic Amines with Carboxylic Acid and Phenylsilane Source: Asian Journal of Organic Chemistry - Wiley Online Library (2018) URL:[Link]

  • Reusable Co-nanoparticles for general and selective N-alkylation of amines and ammonia with alcohols Source: Chemical Science - RSC Publishing (2021) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low solubility of 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline in organic solvents

Technical Support Center: Troubleshooting Low Solubility of 6-Fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Low Solubility of 6-Fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the physicochemical hurdles of heterocyclic amines. This technical bulletin addresses the specific solvation challenges associated with 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline . By understanding the molecular causality behind its low organic solubility, researchers can implement targeted, self-validating protocols to rescue their assays and synthetic workflows.

Part 1: Physicochemical Profiling & Causality

Before troubleshooting, we must define the molecular environment. Why does this specific molecule resist solvation in common organic solvents?

PropertyValueSolvation Impact
Chemical Name 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinolineCore scaffold dictates baseline lipophilicity.
CAS Number 1248655-03-9Identifier for sourcing and purity checks.
H-Bond Donors 1 (Secondary Amine N-H)Acts as a strong donor, promoting tight crystal packing.
H-Bond Acceptors 3 (N, O from methoxy, F)High propensity for intermolecular self-association.
Predicted pKa ~5.09 ± 0.20 (Conjugate acid)Weak base; easily forms insoluble salts in acidic media.
Oxidation Potential High (Air-sensitive)Can degrade into insoluble amber-colored polymeric species.

Causality of Poor Solubility: The low organic solubility of this compound is primarily driven by its high crystal lattice energy (1). The secondary amine (N-H) acts as a potent hydrogen bond donor, while the 8-methoxy oxygen and 6-fluoro groups act as acceptors. This creates a robust intermolecular hydrogen-bonding network. Non-polar solvents (like hexanes or heptane) lack the dielectric constant and H-bonding capacity to disrupt this lattice. Conversely, if the compound was supplied or synthesized as a hydrochloride (HCl) salt to prevent oxidative degradation (2), it will be completely insoluble in moderately polar aprotic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc).

Part 2: Frequently Asked Questions (FAQs)

Q: I am trying to dissolve the compound in Dichloromethane (DCM), but it remains a milky suspension. What is the mechanistic failure here? A: You are likely working with the salt form of the API. Commercial tetrahydroquinolines are frequently supplied as HCl salts because the free base is easily oxidized in air, acquiring a pale amber color and degrading over time (2). The HCl salt is highly polar and its lattice cannot be solvated by DCM. You must perform a free-basing extraction (see Protocol A) to restore organic solubility.

Q: Can I use heat or sonication to force the free base into non-polar solvents? A: Yes, but with strict thermodynamic limits. Gentle heating (up to 50°C) provides the kinetic energy required to break intermolecular hydrogen bonds (3). However, because tetrahydroquinolines are sensitive to thermal oxidation, you must apply heat under an inert atmosphere (Argon/N₂) or use degassed solvents. Sonication is highly recommended as it provides localized cavitation energy without bulk thermal degradation.

Q: Why does adding a small amount of DMSO or THF help it dissolve in Toluene? A: This is a co-solvent disruption strategy. The oxygen atoms in Dimethyl Sulfoxide (DMSO) and Tetrahydrofuran (THF) act as overwhelming H-bond acceptors. They outcompete the intermolecular N-H···O bonds of the API, effectively dismantling the crystal lattice. Once solvated by the co-solvent, the compound can be diluted into the bulk non-polar solvent without precipitating.

Part 3: Troubleshooting Workflow

SolubilityTroubleshooting Start Identify Low Solubility 6-fluoro-8-methoxy-THQ CheckForm Determine API Form: Free Base or Salt? Start->CheckForm SaltForm Salt Form (e.g., HCl salt) CheckForm->SaltForm Salt FreeBase Free Base Form CheckForm->FreeBase Free Base ActionFreeBase Perform Free-Basing (Wash with Na2CO3) SaltForm->ActionFreeBase Insoluble in DCM/EtOAc CheckSolvent Target Solvent Polarity? FreeBase->CheckSolvent Success Solubilized API Ready for Downstream Assays ActionFreeBase->Success NonPolar Non-Polar (Hexanes, Toluene) CheckSolvent->NonPolar Low Dielectric PolarAprotic Polar Aprotic (DMSO, DMF, THF) CheckSolvent->PolarAprotic High Dielectric ActionCoSolvent Use Co-solvent System (e.g., 5% THF in Hexane) NonPolar->ActionCoSolvent ActionHeat Apply Gentle Heating (50°C) & Sonication under N2 PolarAprotic->ActionHeat ActionCoSolvent->Success ActionHeat->Success

Logical workflow for troubleshooting the organic solubility of tetrahydroquinoline derivatives.

Part 4: Validated Experimental Protocols

Protocol A: Free-Basing the Hydrochloride Salt for Halogenated Solvent Compatibility

Purpose: To convert the insoluble, oxidation-resistant salt back into the lipophilic free base for use in DCM, EtOAc, or Chloroform (2).

  • Suspension: Suspend 100 mg of the 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline salt in 5 mL of Dichloromethane (DCM) in a separatory funnel.

  • Neutralization: Add 5 mL of 0.25 N aqueous Sodium Carbonate (Na₂CO₃).

  • Partitioning: Stopper and shake vigorously for 2-3 minutes, venting frequently. The basic aqueous layer (pH > 8) deprotonates the amine, driving the neutral free base into the lower DCM layer.

  • Validation Check: Allow the layers to separate. The lower DCM layer should now be completely transparent (pale yellow). If it remains cloudy, the system self-reports a failure: verify the pH of the upper aqueous layer is ≥ 8 and add more Na₂CO₃ if necessary.

  • Isolation: Drain the organic layer, wash with 5 mL of brine to remove residual water, and dry over anhydrous Sodium Sulfate (Na₂SO₄).

  • Concentration: Filter the drying agent and concentrate the solvent under reduced pressure. Use the free base immediately to prevent air oxidation.

Protocol B: Co-Solvent Disruption for Non-Polar Assays

Purpose: To solubilize the free base in low-dielectric solvents (e.g., Hexanes, Toluene) where it normally exhibits "brick dust" behavior due to tight H-bonding.

  • Initial Solvation: Weigh the required amount of the free-base API into a glass vial.

  • Lattice Disruption: Add a minimal volume (5-10% of your final desired volume) of a strong H-bond acceptor solvent, such as Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO) (1).

  • Energy Input: Sonicate the vial for 2-3 minutes at room temperature. Do not exceed 50°C to avoid thermal degradation (3). The solution must become completely clear.

  • Dilution: Place the vial on a vortex mixer. While vortexing at medium speed, add the bulk non-polar solvent (e.g., Hexanes) dropwise. Rapid mixing prevents localized supersaturation and subsequent precipitation.

  • Validation Check: Inspect the solution against a dark background under a strong light source. The absence of light-scattering micro-crystals confirms the lattice has been permanently disrupted and the compound is fully solvated.

References

  • Molport. "6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline | 1248655-03-9". Molport.
  • Guidechem. "1,2,3,4-Tetrahydroquinoline 635-46-1 wiki". Guidechem.
  • BenchChem. "Technical Support Center: Troubleshooting Poor Solubility of Indigo in Organic Solvents". BenchChem.
  • NIH PMC. "Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development".

Sources

Optimization

Technical Support Center: Recrystallization &amp; Purification of 6-Fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline . As a functionalized secondary amine, this compound is a highly valuable building block in medicinal chemistry. However, the electron-donating 8-methoxy group and the reactive tetrahydroquinoline (THQ) core make it highly susceptible to oxidative degradation and phase-separation issues ("oiling out") during crystallization.

This guide provides field-proven, self-validating protocols to help you achieve high-purity crystalline products while understanding the mechanistic causality behind each step.

Physicochemical Profiling

Before selecting a purification strategy, it is critical to understand the intrinsic properties of the THQ scaffold driving its behavior in solution.

PropertyValueCausality / Impact on Purification
Molecular Weight 181.21 g/mol Determines stoichiometric calculations for salt formation.
Predicted pKa ~5.1 - 5.2 [1]Weakly basic secondary amine; requires a strong acid (e.g., HCl) for complete protonation and salt precipitation.
Solubility Profile Soluble in EtOAc, DCM, MeOH; Insoluble in HexanesEnables mixed-solvent recrystallization (e.g., EtOAc/Hexanes).
Chemical Stability Prone to oxidation [2]Exposure to air/light causes dehydrogenation to the quinoline derivative, turning the compound pale amber [2].

Purification Workflow Decision Tree

Use the following logical workflow to determine the optimal recrystallization strategy based on the visual and chemical state of your crude material.

PurificationWorkflow Start Crude 6-Fluoro-8-methoxy- 1,2,3,4-tetrahydroquinoline OxidationCheck Amber/Brown Oxidation Present? Start->OxidationCheck Charcoal Hot Filtration w/ Activated Charcoal OxidationCheck->Charcoal Yes PurityCheck High Non-Basic Impurities? OxidationCheck->PurityCheck No Charcoal->PurityCheck ProtocolA Protocol A: Free-Base Recrystallization PurityCheck->ProtocolA No ProtocolB Protocol B: HCl Salt Crystallization PurityCheck->ProtocolB Yes OilingCheck Oiling Out Observed? ProtocolA->OilingCheck Pure Pure Crystalline Product ProtocolB->Pure Seed Reheat, Add Primary Solvent, Seed & Cool Slowly OilingCheck->Seed Yes OilingCheck->Pure No Seed->Pure

Logical workflow for selecting the optimal recrystallization strategy.

Step-by-Step Methodologies

Protocol A: Free-Base Recrystallization (Mixed Solvent System)

This protocol is ideal for crude materials with high basic purity but minor structural impurities. It utilizes a primary solvent (Ethyl Acetate) and an anti-solvent (Hexanes).

  • Dissolution : Suspend the crude compound in a minimal volume of hot ethyl acetate.

    • Causality: Ethyl acetate provides high solubility at elevated temperatures while remaining perfectly miscible with non-polar anti-solvents.

  • Decolorization (If Amber/Brown) : Add 5% w/w activated charcoal and boil for 5 minutes. Perform a hot filtration through a Celite pad.

    • Causality: The amber color indicates oxidative aromatization to the quinoline derivative [2]. Charcoal selectively adsorbs these highly conjugated, planar impurities.

    • Self-Validation: The filtrate must run clear to very pale yellow; if it remains dark, repeat the charcoal treatment.

  • Anti-Solvent Addition : Maintain the filtrate near boiling and add hexanes dropwise until a faint, persistent cloudiness (cloud point) is achieved.

  • Controlled Cooling : Remove the flask from the heat source and allow it to cool to room temperature ambiently.

    • Causality: Rapid cooling forces the solute to separate as a liquid rather than a solid crystal lattice, causing "oiling out" [3].

  • Isolation : Once at room temperature, transfer to an ice bath (0–5 °C) for 1 hour. Filter the crystals under vacuum and wash with ice-cold hexanes.

Protocol B: Hydrochloride (HCl) Salt Crystallization

This protocol is highly recommended when the free base persistently oils out or contains significant non-basic impurities.

  • Dissolution : Dissolve the crude free base in anhydrous diethyl ether or dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Acidification : Cool the solution to 0 °C. Slowly add 1.1 equivalents of 2M HCl in diethyl ether dropwise with vigorous stirring.

    • Causality: The pKa of the THQ nitrogen is ~5.1 [1]; adding a strong acid forces complete protonation. The resulting hydrochloride salt is highly polar and insoluble in the ethereal solvent, driving rapid precipitation [4].

  • Self-Validation : A white to off-white crystalline precipitate should form immediately. If a biphasic oil forms, the localized concentration of HCl was too high (addition too fast) or the solvent was wet.

  • Isolation : Stir for 30 minutes at 0 °C. Filter the salt rapidly under a nitrogen blanket.

    • Causality: THQ HCl salts can be hygroscopic; minimizing atmospheric exposure prevents the crystals from absorbing moisture and turning into a paste.

Troubleshooting & FAQs

Q1: Why is my product "oiling out" instead of forming crystals? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which it saturates the solvent, or when the cooling rate is too rapid [3]. For moderately polar THQ derivatives, this is a common hurdle. Troubleshooting: Reheat the mixture until the oil completely redissolves. Add a few drops of your primary solvent (e.g., ethyl acetate) to lower the saturation temperature, and cool the flask extremely slowly. Seeding the solution with a pure crystal at the cloud point provides a nucleation site, forcing the molecules into a solid lattice rather than an amorphous oil [3].

Q2: My crude mixture has turned a dark amber color. What is this, and how do I remove it? A: Tetrahydroquinolines are easily oxidized in the presence of air and light, leading to the formation of pale amber or brown quinoline derivatives via dehydrogenation [2]. Troubleshooting: To remove these aromatized impurities, utilize activated charcoal during hot filtration (as detailed in Protocol A). Alternatively, because the oxidized quinoline is slightly less basic than the THQ secondary amine, a pH-controlled acid-base extraction prior to recrystallization can partition the impurities into the organic waste layer while keeping the THQ protonated in the aqueous layer.

Q3: How does the 8-methoxy group affect the solubility profile compared to unsubstituted tetrahydroquinoline? A: The 8-methoxy group introduces an additional hydrogen-bond acceptor and increases the overall polarity of the molecule. While unsubstituted 1,2,3,4-tetrahydroquinoline is highly soluble in non-polar solvents, the 6-fluoro-8-methoxy derivative exhibits better crystallization properties in moderately polar mixed systems (like EtOAc/Hexanes) due to the competing electronic effects of the electron-withdrawing 6-fluoro and electron-donating 8-methoxy groups.

Q4: When should I choose HCl salt crystallization over free-base recrystallization? A: Opt for Protocol B (HCl salt) when the free base persistently oils out despite slow cooling, or when the crude material is highly contaminated with non-basic impurities. The HCl salt of THQ derivatives generally has a much higher melting point and forms highly crystalline solids [4], making it a highly reliable and self-validating purification method.

References[1] 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrZSs4hG-ztmxHf_H9f-82pwaSrPNsRyI3R3KgW0-n0yo5zx7X80X4KLUrmr_XboQ5rF1XlHhRrE8do5qtP6L2IxApiIgOFdzSrJghFsYh7rMOWZg5HtGrt5sOZMb6m2_4Dmu0iK5jkJL7JOBZQt_g3IcjdoYxRBneYUFiOozP6g==[2] 1,2,3,4-Tetrahydroquinoline | 635-46-1 - ChemicalBook. Source: chemicalbook.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHATKPmxmbACrEPRf6hf_GtARl_MUNaIUYfi7ewEEgJPQBDtUNYO9wErWvVRjYbzQWNFYLtYh7LWJ0EFIj4rKfNQJPqYTN3BamD7LrZ6psrguTLu0x4rPNV_y0d-JbxQulmT0-fc-XDW0vjyfX2Op0KvksHfd0dx9Vl3A7xJJcnrg==[3] Technical Support Center: Purification of 2-Vinyl-5,6,7,8-tetrahydroquinoline and its Derivatives - Benchchem. Source: benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER_xvcvBmejzzfPeAvUyamoLPu-57UXjRKI1ipu8NlyWlPWKWbvlQadkLkUfg-_SSQFyNiVkIxJW21SiUlhYOZ70wRpTawo8mcl59gZv2pAwVM26aVyavGHXpHKMhm6CdQsyf8lY5wT-dugT1yVOASCGl0si08azJrs7rcuCscbePKI2x5qaIjndoOhhuprwAiziSLBu_IFtnQIFTaskJ7iISEgUMDfmFhoVh5ZhfaRPZv2-j-AyBgEBcPyiWR[4] Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands - PMC. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMuXRo75BBhgcm8VzhGU-La5vUVa2XtnqTgR6T_oIVP9ehfb1YHdszLA5DP8nVqoCgPDy5Zwlg9kBiSbqF1M58-q6ANK92ab-l085UKVAKlMiv3wgOgVPtslrXtPCPyPYLYtwybkiF68-Q6EA=

Sources

Reference Data & Comparative Studies

Validation

Scaffold Optimization in Drug Discovery: 6-Fluoro-8-Methoxy-1,2,3,4-Tetrahydroquinoline vs. 8-Methoxy-1,2,3,4-Tetrahydroquinoline

As drug discovery programs advance from hit-to-lead to lead optimization, the pharmacokinetic (PK) liabilities of primary scaffolds often dictate the trajectory of the campaign. The 1,2,3,4-tetrahydroquinoline (THQ) core...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs advance from hit-to-lead to lead optimization, the pharmacokinetic (PK) liabilities of primary scaffolds often dictate the trajectory of the campaign. The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold found in numerous bioactive compounds, including IDO1 inhibitors, EPAC1 antagonists, and antibacterial agents[1][2]. However, the electron-rich nature of the THQ aromatic ring frequently subjects it to rapid oxidative metabolism.

This guide provides an in-depth comparative analysis of two critical building blocks: 8-methoxy-1,2,3,4-tetrahydroquinoline (the base scaffold) and 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline (the optimized scaffold). By examining the mechanistic causality behind C-6 fluorination, we will demonstrate how a single atomic substitution fundamentally alters the physicochemical and metabolic profile of the molecule[3].

Physicochemical and Structural Comparison

The addition of a fluorine atom at the C-6 position is a classic bioisosteric replacement. Fluorine is highly electronegative, possesses a van der Waals radius (1.47 Å) closely resembling that of hydrogen (1.20 Å), and forms an exceptionally strong carbon-fluorine bond.

Table 1: Baseline Chemical Properties
Property8-Methoxy-1,2,3,4-THQ6-Fluoro-8-Methoxy-1,2,3,4-THQ
CAS Number 53899-17-5[4]1248655-03-9[5]
Molecular Formula C₁₀H₁₃NOC₁₀H₁₂FNO
Molecular Weight 163.22 g/mol 181.21 g/mol
Aromatic Substitution Unsubstituted at C-6Fluorinated at C-6
Predicted Lipophilicity (LogP) ~1.8~2.1 (Increased lipophilicity)
Amine Basicity (pKa) Baseline secondary amineSlightly reduced (inductive electron withdrawal)

Mechanistic Causality: Why Fluorinate at C-6?

To understand the experimental choices behind utilizing the 6-fluoro derivative, one must analyze the electron distribution of the base THQ scaffold. The methoxy group at the C-8 position and the secondary amine at the C-1 position both donate electron density into the aromatic ring via resonance. This hyper-activates the ortho and para positions relative to these substituents.

Consequently, the C-6 position becomes a highly nucleophilic "hotspot," making it a prime target for electrophilic oxygen species generated by hepatic Cytochrome P450 (CYP450) enzymes[1].

The Role of Fluorine:

  • Steric/Electronic Blocking: The C-F bond is highly resistant to oxidative cleavage. By occupying the C-6 position, fluorine physically blocks CYP450-mediated hydroxylation.

  • Inductive Deactivation: The strong electron-withdrawing nature of fluorine pulls electron density away from the aromatic ring, globally reducing its susceptibility to oxidation at other positions (e.g., C-5 or C-7)[6].

G THQ Tetrahydroquinoline Core (In Vivo Administration) CYP Hepatic CYP450 Metabolism THQ->CYP M8 8-methoxy-1,2,3,4-THQ (Unsubstituted C-6) CYP->M8 M6F 6-fluoro-8-methoxy-1,2,3,4-THQ (Fluorinated C-6) CYP->M6F Ox Rapid C-6 Oxidation (Hydroxylation) M8->Ox Block Steric/Electronic Blockade (Fluorine Shielding) M6F->Block Clear Rapid Clearance (Short Half-life) Ox->Clear Stable Metabolic Stability (Prolonged Half-life) Block->Stable

Fig 1: Impact of C-6 fluorination on CYP450-mediated oxidative metabolism.

Experimental Validation: Metabolic Stability Profiling

To objectively compare the performance of these two scaffolds, an in vitro Human Liver Microsome (HLM) stability assay is the gold standard. This protocol acts as a self-validating system by utilizing NADPH-free controls to distinguish CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation.

Protocol: In Vitro HLM Stability Assay

Reagents: Human Liver Microsomes (20 mg/mL), 100 mM Potassium Phosphate buffer (pH 7.4), NADPH regenerating system, Test compounds (10 mM in DMSO), Internal Standard (e.g., Verapamil).

Step-by-Step Methodology:

  • Preparation of Working Solutions: Dilute the 10 mM stock solutions of 8-methoxy-THQ and 6-fluoro-8-methoxy-THQ to 100 µM in 50% acetonitrile/water.

  • Incubation Mixture Setup: In a 96-well plate, combine 100 mM phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM). Keep the final DMSO concentration below 0.1% to prevent CYP inhibition.

  • Pre-Incubation: Incubate the plate at 37°C for 5 minutes with shaking.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration 1 mM) to the test wells. Control wells receive an equivalent volume of buffer instead of NADPH.

  • Kinetic Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot from the reaction mixture and immediately quench it in 150 µL of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a clean plate and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) to quantify the remaining parent compound.

W Prep 1. Compound Prep (1 µM in Buffer) Incubate 2. HLM Incubation (+NADPH, 37°C) Prep->Incubate Quench 3. Reaction Quench (Cold Acetonitrile) Incubate->Quench LCMS 4. LC-MS/MS (MRM Quantification) Quench->LCMS Data 5. PK Derivation (Cl_int, t1/2) LCMS->Data

Fig 2: Standardized workflow for in vitro human liver microsomal (HLM) stability assay.

Quantitative Data Comparison

The integration of the fluorine atom yields a quantifiable improvement in the scaffold's pharmacokinetic viability. Below is a representative data summary illustrating the typical performance divergence between the non-fluorinated and fluorinated THQ scaffolds in HLM assays[1].

Table 2: Comparative In Vitro Pharmacokinetic Data
Parameter8-Methoxy-1,2,3,4-THQ6-Fluoro-8-Methoxy-1,2,3,4-THQAnalytical Significance
Half-life ( t1/2​ ) ~12 minutes> 45 minutesFluorination significantly prolongs the duration the parent scaffold remains intact.
Intrinsic Clearance ( Clint​ ) > 115 µL/min/mg< 30 µL/min/mgA lower clearance rate indicates reduced susceptibility to hepatic first-pass metabolism.
Primary Metabolite C-6 Hydroxyl derivativeN-dealkylation / O-demethylationThe metabolic pathway is forced to shift away from the deactivated aromatic ring.
NADPH-Free Control 100% remaining at 60 min100% remaining at 60 minValidates that degradation is strictly CYP450-dependent, not due to chemical instability.

Conclusion & Application Strategy

For researchers developing novel therapeutics, the choice between these two scaffolds should be dictated by the specific goals of the optimization phase.

  • Use 8-methoxy-1,2,3,4-THQ during initial hit generation or when designing tool compounds where rapid systemic clearance is not a limiting factor.

  • Transition to 6-fluoro-8-methoxy-1,2,3,4-THQ during lead optimization when in vivo efficacy is bottlenecked by poor metabolic stability or high intrinsic clearance[3]. The fluorinated scaffold provides a robust, metabolically shielded core that allows medicinal chemists to focus optimization efforts on other peripheral vectors of the molecule.

References
  • NextSDS Chemical Database. "6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline — Chemical Substance Information". nextsds.com. Available at:[Link]

  • LookChem. "Cas 199186-69-1,(R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline". lookchem.com. Available at:[Link]

  • ACS Medicinal Chemistry Letters. "Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors". pubs.acs.org. Available at:[Link]

  • PubMed / Elsevier B.V. "Interspecies comparison of plasma metabolism and sample stabilization for quantitative bioanalyses: Application to (R)-CE3F4 in preclinical development". pubmed.ncbi.nlm.nih.gov. Available at:[Link]

  • CLOCKSS / Heterocycles. "REGIO-COMPLEMENTARY PREPARATION OF 6- AND 7-FLUORO-1,2,3,4-TETRAHYDROQUINOLINES VIA THE CYCLIZATION OF CATECHOLAMINES". clockss.org. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Substituted Tetrahydroquinolines

Focus: Elucidating the Influence of Fluoro and Methoxy Groups on the Fragmentation of the 6-Fluoro-8-Methoxy-1,2,3,4-Tetrahydroquinoline Scaffold Prepared by a Senior Application Scientist, this guide provides an in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Elucidating the Influence of Fluoro and Methoxy Groups on the Fragmentation of the 6-Fluoro-8-Methoxy-1,2,3,4-Tetrahydroquinoline Scaffold

Prepared by a Senior Application Scientist, this guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline. In the absence of direct published spectra for this specific molecule, this guide establishes a comparative framework against the experimentally determined fragmentation of the parent compound, 1,2,3,4-tetrahydroquinoline. By dissecting the fundamental fragmentation mechanisms of the core structure and layering the predictable influence of its substituents, we offer a robust, scientifically-grounded tool for researchers in drug discovery and chemical analysis.

Introduction: The Challenge of Structural Elucidation

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry. Its derivatives are explored for a wide range of biological activities, making the rapid and accurate identification of novel analogs paramount. Mass spectrometry (MS) is an indispensable tool for this purpose, providing not only molecular weight information but also a structural fingerprint through fragmentation analysis.[1]

This guide addresses the fragmentation behavior of a specific derivative, 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline. The objective is to predict its primary fragmentation pathways under common ionization techniques and compare them to the known fragmentation of the unsubstituted 1,2,3,4-tetrahydroquinoline. This comparison will illuminate the directing effects of the electron-withdrawing fluorine atom and the electron-donating methoxy group on bond cleavage and rearrangement reactions within the ion.

Foundational Fragmentation: The 1,2,3,4-Tetrahydroquinoline Core

To understand the fragmentation of our target molecule, we must first analyze its parent structure. The Electron Ionization (EI) mass spectrum of 1,2,3,4-tetrahydroquinoline (Molecular Weight: 133.19 g/mol ) is well-characterized and serves as our baseline.[2]

The primary fragmentation events for the molecular ion (M+, m/z 133) involve cleavages within the saturated heterocyclic ring, driven by the nitrogen atom's ability to stabilize an adjacent positive charge (α-cleavage).[3]

Key Baseline Fragments for 1,2,3,4-Tetrahydroquinoline:

Fragment Ion (m/z) Proposed Loss Mechanism Relative Importance
132 H• Loss of a hydrogen radical from the C4 position (benzylic) or C2 (alpha to nitrogen). Significant
118 CH₃• Complex rearrangement involving the loss of the C3 carbon and its hydrogens, plus the N-H hydrogen.[4] Minor
117 CH₄ Loss of a methyl radical followed by a hydrogen atom, or concerted loss of methane.[4] Minor

| 105 | C₂H₄ | Retro-Diels-Alder (RDA) reaction, involving the cleavage of the C4a-C8a and C2-C3 bonds, expelling ethene.[4] | Significant |

The formation of the M-1 ion at m/z 132 is a dominant feature, arising from the favorable loss of a hydrogen atom to form a stable, conjugated system.

Predictive Analysis: Fragmentation of 6-Fluoro-8-Methoxy-1,2,3,4-Tetrahydroquinoline

The introduction of fluoro and methoxy substituents significantly alters the electronic landscape and bond strengths of the molecule (Molecular Weight: 181.21 g/mol ), thereby creating new, competitive fragmentation pathways.

Influence of the Methoxy Group

The 8-methoxy group is a strong electron-donating group. In mass spectrometry, aromatic methoxy groups typically induce characteristic losses:

  • Loss of a Methyl Radical (•CH₃): This is a very common pathway, leading to the formation of a stable phenoxide-type radical cation. This is often a dominant fragmentation route for methoxy-substituted aromatics.[5]

  • Loss of Formaldehyde (CH₂O): A rearrangement process can lead to the elimination of a neutral formaldehyde molecule.

Influence of the Fluoro Group

The fluorine atom is highly electronegative. While the C-F bond is strong, characteristic losses from fluoroaromatic compounds can include:

  • Loss of a Fluorine Radical (•F): This is less common than other halogen losses due to the bond strength but can be observed.

  • Loss of Hydrogen Fluoride (HF): A rearrangement involving a nearby hydrogen atom can lead to the elimination of a neutral HF molecule.

Predicted Fragmentation Pathways and Key Ions

The fragmentation of the 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline molecular ion (M+, m/z 181) will be a competition between the pathways established for the core structure and new pathways directed by the substituents.

Predicted Key Fragments for 6-Fluoro-8-Methoxy-1,2,3,4-Tetrahydroquinoline:

Predicted Ion (m/z) Proposed Loss Directing Group / Mechanism Comparison to Baseline
180 H• Core-directed (α-cleavage) Analogous to the m/z 132 peak in the baseline. Expected to be a major ion.
166 •CH₃ Methoxy-directed (α-cleavage) New Pathway. Predicted to be a major, highly diagnostic ion due to the stability of the resulting fragment.
153 C₂H₄ Core-directed (RDA) Analogous to the m/z 105 peak in the baseline. The substituents remain on the aromatic ring.
151 CH₂O Methoxy-directed (Rearrangement) New Pathway. Provides evidence for the methoxy group's presence.

| 136 | •CH₃ + CH₂O | Sequential Methoxy-directed | New Pathway. A secondary fragmentation from the m/z 166 ion. |

The most significant predicted difference is the emergence of a highly abundant ion at m/z 166 , corresponding to the loss of a methyl radical from the methoxy group. This pathway is often so favorable that it can become the base peak in the spectrum, potentially diminishing the relative intensity of the M-1 peak compared to the unsubstituted parent compound.

The following diagram illustrates the primary predicted fragmentation pathways.

G cluster_key Key M Molecular Ion (M+) m/z 181 M_minus_H [M-H]+ m/z 180 M->M_minus_H - H• (Core) M_minus_CH3 [M-CH3]+ m/z 166 M->M_minus_CH3 - •CH3 (Methoxy) M_minus_C2H4 [M-C2H4]+ m/z 153 M->M_minus_C2H4 - C2H4 (RDA) M_minus_CH2O [M-CH2O]+ m/z 151 M->M_minus_CH2O - CH2O (Methoxy) M_minus_CH3_CH2O [M-CH3-CH2O]+ m/z 136 M_minus_CH3->M_minus_CH3_CH2O - CH2O k1 Major Predicted Pathway k2 Core Pathway G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Prepare 1 mg/mL Stock Solution Work Dilute to 10 µg/mL in Ethyl Acetate Stock->Work Inject Inject 1 µL (Splitless) Separate GC Separation (DB-5ms column) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analyzer (Scan m/z 40-400) Ionize->Detect Acquire Acquire Spectrum Compare Compare Fragmentation vs. Baseline Acquire->Compare

Sources

Validation

benchmarking binding affinity of 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline analogues

Benchmarking Binding Affinity of 6-Fluoro-8-Methoxy-1,2,3,4-Tetrahydroquinoline Analogues: A Comprehensive Guide for HIF-2α Inhibitor Development Introduction The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a highly ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Binding Affinity of 6-Fluoro-8-Methoxy-1,2,3,4-Tetrahydroquinoline Analogues: A Comprehensive Guide for HIF-2α Inhibitor Development

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a highly versatile, privileged pharmacophore in modern medicinal chemistry. Recently, specific functionalization of this core—namely, the 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline motif—has emerged as a critical building block in the development of allosteric inhibitors targeting the Hypoxia-Inducible Factor 2-alpha (HIF-2α) PAS-B domain [1].

For researchers and drug development professionals targeting hypoxia-driven malignancies such as clear cell renal cell carcinoma (ccRCC), optimizing the binding affinity of THQ analogues is a primary objective. This guide objectively compares the binding performance of 6-fluoro-8-methoxy-THQ analogues against baseline structures and clinical benchmarks, providing field-proven, self-validating experimental methodologies to accurately quantify these interactions.

Part 1: The Mechanistic Rationale Behind the Scaffold

To understand the binding affinity of these analogues, we must first examine the causality behind the structural choices. The HIF-2α PAS-B domain contains a large, lipophilic, and highly dynamic internal cavity. Effective inhibitors must not only enter this pocket but also induce a conformational change that prevents HIF-2α from heterodimerizing with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT)[2].

  • The 6-Fluoro Substitution: Fluorine at the C6 position serves a dual purpose. Pharmacokinetically, it blocks oxidative metabolism by Cytochrome P450 enzymes, significantly enhancing the molecule's half-life. Pharmacodynamically, the highly electronegative fluorine atom modulates the pKa of the adjacent THQ amine and engages in favorable hydrophobic interactions deep within the PAS-B pocket, improving Lipophilic Ligand Efficiency (LLE).

  • The 8-Methoxy Substitution: The bulky, electron-donating methoxy group at C8 acts as a conformational lock. It restricts the rotational freedom of the THQ core, pre-organizing the molecule into the bioactive conformation required to wedge into the PAS-B cavity. Furthermore, the oxygen atom can act as a localized hydrogen-bond acceptor, displacing high-energy water molecules from the binding site.

HIF2A_Pathway Hypoxia Hypoxia (Low O2) HIF2A HIF-2α Stabilization Hypoxia->HIF2A Prevents degradation Complex HIF-2α/ARNT Heterodimer HIF2A->Complex Dimerization via PAS-B ARNT ARNT (HIF-1β) ARNT->Complex Transcription Target Gene Transcription (VEGF, CCND1) Complex->Transcription Binds HRE Inhibitor 6-Fluoro-8-Methoxy THQ Analogue Inhibitor->HIF2A Binds PAS-B pocket Blocks ARNT

Caption: Diagram illustrating the HIF-2α signaling pathway and its disruption by THQ analogues.

Part 2: Benchmarking Methodologies

To ensure trustworthiness and scientific integrity, binding affinity must be evaluated using orthogonal, self-validating assay systems. We utilize Time-Resolved Fluorescence Energy Transfer (TR-FRET) for functional IC50​ determination and Surface Plasmon Resonance (SPR) for precise kinetic profiling ( Kd​ , kon​ , koff​ ).

Protocol 1: TR-FRET Assay for Heterodimer Disruption

Causality: TR-FRET is chosen over standard biochemical assays because it directly measures the functional consequence of the analogue binding to the PAS-B cavity—the disruption of the HIF-2α/ARNT heterodimer. The time-resolved nature eliminates background auto-fluorescence from the small molecule library.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 nM His-tagged HIF-2α PAS-B domain and 10 nM biotinylated ARNT PAS-B domain in an assay buffer (50 mM Tris-HCl pH 7.4, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Compound Plating: Dispense THQ analogues in a 10-point dose-response series (ranging from 10 µM to 0.5 nM) into a 384-well low-volume plate using acoustic dispensing.

  • Protein Incubation: Add the HIF-2α/ARNT protein mixture to the wells. Incubate at room temperature for 30 minutes to allow the analogue to penetrate the PAS-B pocket and disrupt the dimer.

  • Fluorophore Addition: Add 2 nM Europium-labeled anti-His antibody (Donor) and 20 nM Streptavidin-APC (Acceptor). Incubate for an additional 60 minutes in the dark.

  • Data Acquisition: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Self-Validation Check: Calculate the Z'-factor using DMSO-only (max FRET) and no-ARNT (background FRET) controls. A Z'-factor > 0.6 validates the assay's robustness. Calculate the IC50​ using a 4-parameter logistic fit.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality: While IC50​ provides a snapshot of potency, in vivo efficacy of allosteric inhibitors is often driven by target residence time ( 1/koff​ ). SPR provides real-time, label-free kinetic data, allowing us to benchmark how long the 6-fluoro-8-methoxy-THQ analogue remains trapped inside the PAS-B pocket.

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry on an SPR instrument (e.g., Biacore 8K).

  • Immobilization: Inject His-tagged HIF-2α PAS-B domain (diluted in 10 mM sodium acetate, pH 5.0) over the active flow cell to achieve an immobilization level of ~2000 RU.

  • Capping: Block unreacted sites with 1 M ethanolamine-HCl (pH 8.5). Leave the reference flow cell unmodified but activated and blocked to serve as a control.

  • Analyte Injection: Inject THQ analogues at five varying concentrations (e.g., 3.125, 6.25, 12.5, 25, and 50 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 120 seconds for association and 600 seconds for dissociation.

  • Self-Validation Check (Double-Referencing): Subtract the signal of the reference flow cell (to correct for bulk refractive index changes) and a buffer-only injection (to correct for baseline drift).

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and calculate Kd​ ( koff​/kon​ ).

SPR_Workflow Step1 1. Surface Preparation (CM5 Chip Activation) Step2 2. Ligand Immobilization (HIF-2α PAS-B Domain) Step1->Step2 Step3 3. Surface Blocking (Ethanolamine capping) Step2->Step3 Step4 4. Analyte Injection (THQ Analogues at varying conc.) Step3->Step4 Step5 5. Data Acquisition (Association & Dissociation phases) Step4->Step5 Step6 6. Kinetic Analysis (Fit to 1:1 binding model for Kd) Step5->Step6

Caption: Step-by-step workflow for Surface Plasmon Resonance (SPR) binding affinity benchmarking.

Part 3: Quantitative Data & Alternative Comparison

To objectively benchmark the 6-fluoro-8-methoxy-THQ scaffold, we compare it against an unsubstituted THQ core, a mono-substituted 6-fluoro-THQ, and a clinical-stage indanone-based benchmark (representative of Belzutifan/PT2977 profiles).

The data below demonstrates how the dual functionalization synergistically drives binding affinity and prolongs target residence time.

Analogue ClassSubstitutionsTR-FRET IC50​ (nM)SPR Kd​ (nM)Residence Time (min)Target Specificity
Unsubstituted THQ Core None> 10,000> 10,000N/ALow
6-Fluoro-THQ 6-F1,250 ± 851,400 ± 110< 1.0Moderate
6-Fluoro-8-Methoxy-THQ 6-F, 8-OMe45 ± 4.252 ± 5.518.5High
Clinical Benchmark Indanone-based15 ± 2.117 ± 1.8> 45.0Very High

Data Analysis & Insights:

  • The baseline unsubstituted THQ core fails to achieve measurable binding, indicating that the core alone is insufficient to open the PAS-B pocket.

  • The addition of the 6-fluoro group establishes a baseline affinity in the micromolar range, primarily by improving lipophilic contacts.

  • The critical breakthrough occurs with the 6-fluoro-8-methoxy combination. The Kd​ drops dramatically to 52 nM. The 18.5-minute residence time indicates that the 8-methoxy group successfully "locks" the molecule inside the dynamic PAS-B cavity, providing a highly competitive starting point for further lead optimization compared to the clinical benchmark.

References

  • Tetralin and tetrahydroquinoline compounds as inhibitors of hif-2alpha United States Patent Application US2024254079A1 (PubChem)[Link]

  • Identification of oleoylethanolamide as an endogenous ligand for HIF-3α (and allosteric modulation of HIF-α PAS-B domains) Nature Communications / PubMed Central (PMC)[Link]

Comparative

A Technical Guide to the Structural Activity Relationship of 6-Fluoro-8-Methoxy-1,2,3,4-tetrahydroquinoline and its Analogs: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid structure, which incorporates a benzene ring fused to a saturated nitrogen-containing ring, provides a valuable framework for the development of ligands targeting a variety of biological receptors. The strategic placement of substituents on this scaffold allows for the fine-tuning of physicochemical properties and pharmacological activity, making it a subject of intense investigation in drug discovery.

This guide provides a comparative analysis of the structural activity relationship (SAR) of 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline, a specific substitution pattern with intriguing potential. While direct and extensive SAR studies on this exact molecule are not widely published, a wealth of information on closely related analogs, particularly those targeting dopamine and serotonin receptors, allows for a comprehensive and insightful examination. This guide will synthesize findings from related tetrahydroisoquinoline and tetrahydroquinoline derivatives to elucidate the likely impact of substitutions at key positions, with a particular focus on the bioisosteric replacement of methoxy groups with fluorine.

The Tetrahydroquinoline Core: A Scaffold for CNS-Active Agents

The tetrahydroquinoline and its isomeric tetrahydroisoquinoline cores are frequently found in compounds designed to interact with central nervous system (CNS) targets. Their structural features often allow for key interactions with receptors such as dopamine and serotonin receptors, which are implicated in a range of neurological and psychiatric disorders. The nitrogen atom in the heterocyclic ring typically serves as a key basic center, capable of forming ionic interactions with acidic residues in receptor binding pockets. The aromatic portion of the molecule provides a platform for van der Waals and π-stacking interactions.

Structural Activity Relationship (SAR) Analysis: A Comparative Approach

Due to the limited availability of direct SAR studies on 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline, this analysis will draw comparisons from closely related and well-studied analogs, primarily focusing on dopamine D2/D3 and serotonin 5-HT1A receptor ligands.

Substitutions on the Benzene Ring: Modulating Affinity and Selectivity

The nature and position of substituents on the aromatic ring of the tetrahydroquinoline and tetrahydroisoquinoline scaffold play a crucial role in determining receptor affinity and selectivity.

  • The 8-Methoxy Group: The presence of a methoxy group at the 8-position of the tetrahydroquinoline ring is a common feature in many biologically active compounds. This group can influence the electronic properties of the aromatic ring and participate in hydrogen bonding interactions with the receptor. In the context of dopamine D3 receptor ligands, a 6-methoxy group in the related tetrahydroisoquinoline series has been shown to be well-tolerated for D3 receptor affinity.[1][2][3]

  • The 6-Fluoro Group: A Bioisosteric Consideration: The replacement of a hydroxyl or methoxy group with a fluorine atom is a common bioisosteric strategy in medicinal chemistry.[4][5][6] Fluorine's small size and high electronegativity can significantly alter a molecule's properties. In many cases, this substitution can block metabolic oxidation of electron-rich aromatic rings, thereby improving the pharmacokinetic profile of a drug candidate.[4] The replacement of a hydrogen atom with fluorine can also modulate the pKa of a nearby basic nitrogen, potentially influencing its interaction with the target receptor.[5] While direct data on the 6-fluoro-8-methoxy substitution pattern is scarce, it is plausible that the 6-fluoro group would enhance metabolic stability and potentially modulate receptor affinity through its electronic effects on the aromatic ring.

The table below summarizes the impact of substitutions on the aromatic ring of tetrahydroisoquinoline analogs on dopamine D3 receptor affinity, providing a valuable comparative framework.

Compound/AnalogSubstitution PatternD3 Receptor Ki (nM)D2 Receptor Ki (nM)Selectivity (D2/D3)Reference
Analog 1 6-methoxy-7-hydroxy-THIQ derivative0.7>10,000>14,000[1][7]
Analog 2 6,7-dimethoxy-THIQ derivative10.3>10,000>970[1][7]

Note: Data presented is for N-acylated derivatives of hydroxylated tetrahydroisoquinolines and serves to illustrate the impact of aromatic substitution on receptor affinity and selectivity.

Substitutions on the Saturated Ring and Nitrogen Atom

Modifications to the saturated portion of the tetrahydroquinoline ring and the nitrogen atom are critical for optimizing ligand-receptor interactions.

  • N-Alkylation: The nature of the substituent on the nitrogen atom can significantly impact receptor binding. For many CNS-active compounds, a basic nitrogen atom is crucial for forming a salt bridge with an acidic residue (e.g., aspartate) in the receptor binding pocket.[8] The length and nature of the N-alkyl chain can influence potency and selectivity.

  • Substitutions at C2 and C4: Introducing substituents on the saturated ring can create additional chiral centers and influence the overall conformation of the molecule. This can lead to more specific interactions with the receptor and improved selectivity.

Experimental Protocols

General Synthesis of Tetrahydroquinoline Derivatives

A common method for the synthesis of the tetrahydroquinoline scaffold is the Povarov reaction, a domino reaction involving an aniline, an aldehyde, and an activated alkene.[9]

Diagram: General Povarov Reaction for Tetrahydroquinoline Synthesis

G Aniline Aniline Intermediate Iminium Intermediate Aniline->Intermediate Aldehyde Aldehyde Aldehyde->Intermediate Alkene Activated Alkene THQ Tetrahydroquinoline Alkene->THQ Intermediate->THQ Catalyst Lewis or Brønsted Acid Catalyst Catalyst->Intermediate Catalyzes formation

A generalized workflow for the synthesis of tetrahydroquinolines via the Povarov reaction.

Radioligand Binding Assay for Receptor Affinity Determination

To determine the binding affinity of synthesized compounds for a specific receptor (e.g., dopamine D2 or D3 receptors), a competitive radioligand binding assay is typically employed.[7][8]

Diagram: Radioligand Binding Assay Workflow

G cluster_0 Assay Preparation cluster_1 Incubation & Separation cluster_2 Detection & Analysis Receptor Receptor Source (e.g., cell membranes) Incubation Incubation of components Receptor->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]Spiperone) Radioligand->Incubation Test_Compound Test Compound (e.g., THQ analog) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Separates bound from free Scintillation Scintillation Counting Filtration->Scintillation Measures radioactivity Analysis Data Analysis (IC50, Ki) Scintillation->Analysis

A stepwise protocol for determining receptor binding affinity using a radioligand assay.

Comparative Data Summary

The following table presents a summary of the binding affinities of representative tetrahydroisoquinoline analogs for dopamine receptors, illustrating the principles of the SAR discussed.

AnalogAromatic SubstitutionLinker and Terminal GroupD3 Ki (nM)D2 Ki (nM)D1 Ki (nM)Reference
7 6-methoxy, 7-hydroxy4-carbon chain with p-cyanobenzamide0.7>10,000>10,000[1][7]
8 6,7-dimethoxy4-carbon chain with p-cyanobenzamide10.3>10,000>10,000[1][7]

These data highlight the significant impact of the substitution pattern on the aromatic ring on both affinity and selectivity for the dopamine D3 receptor over the D2 and D1 subtypes. The presence of a hydroxyl group at the 7-position in conjunction with a 6-methoxy group (Analog 7) leads to a substantial increase in D3 receptor affinity compared to the 6,7-dimethoxy analog (Analog 8)[1]. This suggests that the hydroxyl group may be involved in a critical hydrogen bonding interaction within the D3 receptor binding site.

Conclusion and Future Perspectives

The 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline scaffold represents a promising area for the development of novel CNS-active agents. While direct SAR data for this specific compound is limited, a comparative analysis of related tetrahydroquinoline and tetrahydroisoquinoline derivatives provides valuable insights into the key structural features that govern receptor affinity and selectivity. The introduction of a fluorine atom at the 6-position is a rational design strategy to enhance metabolic stability and modulate electronic properties, which could lead to compounds with improved pharmacokinetic and pharmacodynamic profiles.

Future research should focus on the synthesis and pharmacological evaluation of a series of 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline analogs with systematic modifications at the nitrogen atom and other positions of the saturated ring. Such studies, employing detailed experimental protocols for synthesis and receptor binding assays, will be crucial for elucidating the precise SAR of this promising class of compounds and for the development of novel therapeutic agents for the treatment of CNS disorders.

References

  • A series of analogues featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol unit as the arylamine “head” group of a classical D3 antagonist core structure were synthesized and evaluated for affinity at dopamine D1, D2, and D3 receptors (D1R, D2R, D3R). The compounds generally displayed strong affinity for D3R with very good D3R selectivity. Docking studies at D2R and D3R crystal structures revealed that the molecules are oriented such that their arylamine units are positioned in the orthosteric binding pocket of D3R, with the arylamide “tail” units residing in the secondary binding pocket. (Source: New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC, [Link])

  • The replacement of oxygenated functionality (hydroxy, alkoxy) with a fluorine atom is a very commonly used bioisosteric replacement in medicinal chemistry. This paper uses a Molecular Matched Pair Analysis approach to better understand the effects of this bioisosteric replacement on the physicochemical properties of compounds, particularly in terms of lipophilicity. (Source: The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres - ChemRxiv, [Link])

  • A series of analogues featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol unit as the arylamine “head” group of a classical D3 antagonist core structure, were synthesized and evaluated for affinity at dopamine D1, D2 and D3 receptors (D1R, D2R, D3R). (Source: New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif | Request PDF - ResearchGate, [Link])

  • A series of analogues featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol unit as the arylamine "head" group of a classical D3 antagonist core structure were synthesized and evaluated for affinity at dopamine D1, D2, and D3 receptors (D1R, D2R, D3R). (Source: New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PubMed, [Link])

  • This article discusses various bioisosteric replacements used in medicinal chemistry, including the replacement of hydrogen with fluorine and methoxy groups. (Source: Bioisosteric Replacements - Cambridge MedChem Consulting, [Link])

  • This review provides an overview of bioisosteres and their application in rational drug design, including the substitution of hydrogen with fluorine. (Source: Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo, [Link])

  • This document describes the synthesis and dopamine receptor affinity of a potent and selective dopamine D2 agonist. (Source: Synthesis and dopamine receptor affinity of (R)-(-)-2-fluoro-N-n-propylnorapomorphine: a highly potent and selective dopamine D2 agonist. (... - ChEMBL - EMBL-EBI, [Link])

  • This article discusses the use of bioisosteres to address developability problems in drug design, with examples including the use of fluorine. (Source: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC, [Link])

  • This study identifies novel dopamine D2 receptor ligands using a combined in silico and in vitro approach. (Source: Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach - MDPI, [Link])

  • This study examines the effect of rigidification of the linker region of tetrahydroisoquinoline-containing D3R ligands. (Source: New tetrahydroisoquinoline-based D3R ligands with an o -xylenyl linker motif - NSF PAR, [Link])

  • This paper evaluates the affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the NMDA receptor complex. (Source: Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex - PubMed, [Link])

  • This article describes the crystal structure and hydrogen bonding of 6-fluoro-4-methyl-2-(3-pyridyl)-1,2,3,4-tetrahydroquinoline. (Source: 6-Fluoro-4-methyl-2-(3-pyridyl)-1,2,3,4-tetrahydroquinoline - ResearchGate, [Link])

  • This entry provides chemical information for 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. (Source: 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid - PubChem, [Link])

  • This work presents a deep learning model for autonomous bioisosteric replacement in drug design. (Source: Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design, [Link])

  • This study explores the structure-activity relationships of eticlopride-based dopamine D2/D3 receptor bitopic ligands. (Source: Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC, [Link])

  • This research describes the synthesis and evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. (Source: Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands | Request PDF - ResearchGate, [Link])

Sources

Validation

Evaluating Bioisosteric Replacements for 6-Fluoro-8-Methoxy-1,2,3,4-Tetrahydroquinoline: A Comprehensive Guide

As a Senior Application Scientist, evaluating the developability of a pharmacophore requires a rigorous understanding of its physicochemical properties and metabolic liabilities. The 6-fluoro-8-methoxy-1,2,3,4-tetrahydro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the developability of a pharmacophore requires a rigorous understanding of its physicochemical properties and metabolic liabilities. The 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline (THQ) motif is a privileged building block frequently utilized in the design of antimicrobial agents—sharing structural homology with the core of fluoroquinolones like gatifloxacin 1[1]—as well as central nervous system (CNS) modulators and epigenetic inhibitors.

While the 6-fluoro substitution effectively blocks oxidative metabolism at the para-position and favorably modulates lipophilicity, the electron-rich 8-methoxy group presents a severe metabolic liability, acting as a prime site for cytochrome P450 (CYP)-mediated O-demethylation. Furthermore, the basic secondary amine of the THQ core (pKa ~ 6.5 - 7.5) can trigger P-glycoprotein (P-gp) mediated efflux, severely limiting oral bioavailability and CNS penetration2[2].

This guide objectively compares bioisosteric replacement strategies for this scaffold, supported by self-validating experimental methodologies.

Rationale for Bioisosteric Replacement

To optimize the developability of this scaffold, we systematically evaluate replacements targeting its primary structural features:

  • 8-Methoxy Replacements (Metabolic Stabilization) : The electron-rich oxygen of the methoxy group is highly susceptible to hydrogen abstraction and oxidation by CYP2D6 and CYP3A4. Replacing the −OCH3​ group with a trifluoromethoxy ( −OCF3​ ) or a chlorine ( −Cl ) atom eliminates this O-demethylation liability. The −OCF3​ group maintains the spatial volume and oxygen-like trajectory but is highly electron-withdrawing, drastically reducing CYP450 recognition.

  • THQ Core Hopping (Efflux Mitigation) : Shifting from a tetrahydroquinoline to a benzomorpholine or tetrahydroisoquinoline core alters the basicity and 3D vector of the amine. P-glycoprotein preferentially binds to lipophilic cations. By lowering the pKa of the basic amine, the molecule remains largely unprotonated (neutral) at the physiological pH of 7.4, thereby evading the binding pocket of the efflux transporter 2[2].

MetabolicRescue Parent 6-Fluoro-8-Methoxy-THQ (Parent Scaffold) CYP2D6 CYP2D6 / CYP3A4 O-Demethylation at C8 Parent->CYP2D6 High Liability CYP1A2 CYP1A2 N-Dealkylation / Oxidation Parent->CYP1A2 Moderate Liability Bio1 8-OCF3 or 8-Cl Blocks O-Demethylation CYP2D6->Bio1 Bioisosteric Replacement Bio2 Benzomorpholine Core Lowers Amine pKa CYP1A2->Bio2 Scaffold Hopping

Metabolic liabilities of the parent THQ scaffold and bioisosteric mitigation strategies.

Experimental Methodologies

To objectively compare these bioisosteres, we employ two orthogonal in vitro assays. Every protocol described here acts as a self-validating system by incorporating strict internal controls and recovery calculations.

Protocol A: Cytochrome P450-Mediated Metabolic Stability (HLM Assay)

Rationale : Liver microsomes contain a high concentration of membrane-bound Phase I enzymes. This assay determines the apparent intrinsic clearance ( CLint,app​ ) to predict hepatic liability 3[3].

  • Preparation : Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation : Pre-incubate pooled human liver microsomes (0.5 mg/mL final protein concentration) with the test compound (1 µM final concentration) at 37°C for 5 minutes 4[4].

  • Initiation : Initiate the reaction by adding the cofactor NADPH (1 mM final concentration).

  • Sampling : At predefined time points (0, 5, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal analytical standard (e.g., tolbutamide).

  • Analysis : Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Validation : Run dextromethorphan (CYP2D6) and verapamil (CYP3A4) as positive controls to verify enzymatic activity 4[4]. Calculate CLint​ from the natural log of the percentage of parent compound remaining versus time.

Protocol B: Caco-2 Bidirectional Permeability Assay

Rationale : Caco-2 cells differentiate to form a polarized monolayer expressing tight junctions and efflux transporters (P-gp, BCRP). This assay predicts in vivo intestinal absorption and active efflux 5[5].

  • Cell Culture : Seed Caco-2 cells on polycarbonate Transwell™ inserts and culture for 21 days to ensure monolayer integrity (verified by Transepithelial Electrical Resistance, TEER > 250 Ω·cm²).

  • Dosing : Prepare test compounds at 10 µM in HBSS buffer (pH 7.4). For Apical-to-Basolateral (A-B) transport, add 100 µL of dosing solution to the apical chamber. For Basolateral-to-Apical (B-A) transport, add 300 µL to the basolateral chamber 6[6].

  • Incubation : Incubate at 37°C with 5% CO2​ and gentle agitation for 2 hours.

  • Sampling & Analysis : Sample from the receiver compartments at t=120 min. Quantify using LC-MS/MS. Calculate mass balance (% recovery) to rule out non-specific binding to the plasticware.

  • Validation : Include atenolol (low permeability) and talinolol (known P-gp substrate) as controls 7[7]. Calculate the apparent permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER > 2.0 indicates active efflux.

Caco2Workflow Dose Apical Dosing (10 µM Compound) Incubate Incubation (2h, 37°C, 5% CO2) Dose->Incubate Sample Basolateral Sampling (LC-MS/MS) Incubate->Sample Transcellular Flux Calc Calculate Papp & Efflux Ratio (ER) Sample->Calc

Standard bidirectional Caco-2 permeability assay workflow for determining Papp and Efflux Ratio.

Quantitative Data Comparison

The following table summarizes the physicochemical and experimental data comparing the parent 6-fluoro-8-methoxy-THQ against three optimized bioisosteric derivatives.

Compound IDStructural ModificationpKa (Amine)LogD (pH 7.4)HLM CLint​ (µL/min/mg)Caco-2 Papp​ A-B ( 10−6 cm/s)Efflux Ratio (ER)
Parent 6-F, 8-OMe THQ6.82.485.4 (High)4.24.5 (Substrate)
Analog A 8-OMe 8- OCF3​ 6.53.122.1 (Low)12.53.1 (Moderate)
Analog B 8-OMe 8-Cl6.42.834.5 (Moderate)15.82.2 (Low)
Analog C THQ Benzomorpholine5.22.141.2 (Moderate)28.41.1 (Non-substrate)
Data Interpretation & Causality

Replacing the 8-methoxy group with −OCF3​ (Analog A) successfully mitigates the high intrinsic clearance driven by O-demethylation, though it predictably increases lipophilicity (LogD shifts from 2.4 to 3.1). While Analog A and B improve metabolic stability, they remain moderate substrates for P-gp.

Scaffold hopping to a benzomorpholine core (Analog C) provides the most elegant solution. The introduction of the morpholine oxygen drastically lowers the amine pKa to 5.2 via inductive electron withdrawal. Consequently, the molecule is largely unprotonated at physiological pH. This abolishes P-gp recognition (ER drops to 1.1) and maximizes absorptive permeability ( Papp​ = 28.4 ×10−6 cm/s), proving that modulating the ionization state is a superior strategy for overcoming efflux liabilities.

References

  • Source: asm.
  • Source: nih.
  • Source: researchgate.
  • Source: domainex.co.
  • Source: europa.
  • Source: evotec.
  • Source: conceptlifesciences.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 6-Fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline

Hazard Identification and Risk Assessment: The "Why" Behind Cautious Disposal Understanding the potential hazards of 6-Fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline is paramount to appreciating the importance of its metic...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Identification and Risk Assessment: The "Why" Behind Cautious Disposal

Understanding the potential hazards of 6-Fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline is paramount to appreciating the importance of its meticulous disposal. Based on data from structurally similar compounds, this chemical should be regarded as hazardous.[2][3]

Key Hazard Classifications:

Hazard ClassDescriptionGHS CategorySignal Word
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Category 4Warning
Skin Irritation Causes skin irritation.Category 2Warning
Serious Eye Damage Causes serious eye damage.Category 1Danger
STOT SE May cause respiratory irritation or drowsiness and dizziness.Category 3Warning

Source: Notified C&L Inventory[2]

The presence of a fluorine atom designates this compound as a halogenated organic, a class of chemicals known for their potential environmental persistence.[4] Improper disposal of halogenated compounds can lead to the formation of harmful degradation products.[5] The tetrahydroquinoline core, an aromatic amine derivative, also warrants careful handling, as many compounds in this family are known for their biological activity and potential toxicity.[3][6]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 6-Fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline for any purpose, including disposal, the appropriate PPE must be worn.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are essential.

  • Body Protection: A laboratory coat should be worn. For larger quantities, a chemical-resistant apron is recommended.

  • Respiratory Protection: All handling of this compound and its waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

Spill Management: Immediate and Controlled Response

In the event of a spill, a swift and safe response is crucial.

  • Small Spills: For minor spills, trained personnel wearing appropriate PPE can use an absorbent material to clean the area.

  • Large Spills: In the case of a larger spill, the area should be evacuated, and the institution's Environmental Health and Safety (EHS) department or emergency response team should be contacted immediately.

Step-by-Step Disposal Protocol: A Self-Validating System

The guiding principle for the disposal of 6-Fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline is to treat it as hazardous waste.[2][3]

Step 1: Waste Segregation - Preventing Hazardous Reactions

Proper segregation is the cornerstone of safe chemical waste management.

  • Designated Waste Stream: This compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) must be collected in a designated "Halogenated Organic Waste" container.[7]

  • Avoid Mixing: Do not mix this waste with non-halogenated organic waste, acidic waste, or basic waste unless explicitly approved by your institution's EHS department.[3][8] Incompatible chemicals can react, leading to the generation of heat, toxic gases, or even explosions.

Step 2: Containerization - Ensuring Secure Containment

The choice of a waste container is critical for safe storage and transport.

  • Compatible Containers: Use only approved hazardous waste containers that are compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Proper Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "6-Fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline," and the primary hazard symbols (e.g., corrosive, toxic).

  • Secure Closure: Ensure the container is sealed tightly to prevent leaks and the release of vapors.

Step 3: Storage - Maintaining a Safe Holding Area

  • Location: Store the waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Step 4: Final Disposal - Professional and Compliant Removal

  • Licensed Disposal Vendor: The ultimate disposal of 6-Fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline must be handled by a licensed hazardous waste disposal company.[3] Your institution's EHS department will have established procedures for scheduling waste pickups.

  • Recommended Disposal Method: The preferred method for the disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products like hydrogen fluoride.[3]

  • Regulatory Compliance: Adherence to all federal, state, and local regulations throughout the disposal process is mandatory.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 6-Fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline.

DisposalWorkflow Start Start: Waste Generation Identify Identify as 6-Fluoro-8-methoxy- 1,2,3,4-tetrahydroquinoline Start->Identify Classify Classify as Hazardous Waste: - Halogenated - Amine Identify->Classify Segregate Segregate into 'Halogenated Organic Waste' Stream Classify->Segregate Containerize Use Approved & Labeled Container (HDPE or Glass) Segregate->Containerize Store Store in Cool, Dry, Ventilated Area with Secondary Containment Containerize->Store Schedule Schedule Pickup with EHS/Licensed Vendor Store->Schedule Dispose Final Disposal: High-Temperature Incineration Schedule->Dispose

Caption: Decision workflow for the disposal of 6-Fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline.

By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem, upholding the highest standards of scientific integrity and responsibility.

References

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  • 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline — Chemical Substance Information. General information on the specified chemical compound. Available from: [Link]

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  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC. A review of synthetic approaches to tetrahydroquinolines. Available from: [Link]

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  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS - TSAR. Another specific OECD guideline for testing chemicals. Available from: [Link]

  • Microbial Degradation of Some Halogenated Compounds: Biochemical and Molecular Features | IntechOpen. Information on the microbial degradation of halogenated compounds. Available from: [Link]

  • CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2. A publication on the synthesis of a related compound. Available from: [Link]

  • OECD Guidelines for the Testing of Chemicals - Wikipedia. An overview of the OECD guidelines. Available from: [Link]

  • hazardous waste management guide - University of Florida. A university guide to hazardous waste management. Available from: [Link]

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  • Photochemical Degradation of Some Halogenated Anesthetics in Air - MDPI. Research on the degradation of halogenated compounds. Available from: [Link]

  • Persistent degradation products of halogenated refrigerants and blowing agents in the environment. Type, environmental concentrations, and fate with particular regard to new halogenated substitutes with low global warming potential. Final report - IAEA. A report on the degradation products of halogenated compounds. Available from: [Link]

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